molecular formula C7H5F3INO B1409613 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine CAS No. 1227577-15-2

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1409613
CAS No.: 1227577-15-2
M. Wt: 303.02 g/mol
InChI Key: QYZFUTZSGSYXJI-UHFFFAOYSA-N
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Description

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is a high-value halogenated pyridine derivative designed for advanced research and development applications. This compound integrates two highly useful functional groups: an iodine atom and a trifluoromethyl group, on a methoxy-substituted pyridine ring. This unique structure makes it a versatile and critical intermediate, particularly in the fields of agrochemical and pharmaceutical discovery . The biological activities of trifluoromethylpyridine (TFMP) derivatives are attributed to the unique properties of the fluorine atom and the pyridine moiety. The trifluoromethyl group is a strong electron-withdrawing group that can significantly influence a molecule's conformation, metabolism, and binding affinity to biological targets . Presently, over 20 TFMP-containing agrochemicals have been granted ISO common names, and several TFMP-based products are approved for pharmaceutical and veterinary use, underscoring the importance of this structural motif . The iodine substituent at the 4-position of the pyridine ring offers a highly reactive site for further structural elaboration via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions. This allows researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies from a single, advanced intermediate. The primary research value of this compound lies in its application as a key synthetic building block for the discovery and development of new active ingredients. Its structure is particularly relevant for creating novel compounds with potential herbicidal, fungicidal, or pharmaceutical activities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-iodo-3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-4(11)2-3-12-6(5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZFUTZSGSYXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

1H and 13C NMR Chemical Shift Assignments for 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine: A Comprehensive Structural Elucidation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridines serve as critical building blocks. 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is a prime example of a specialized intermediate, featuring a 4-iodo handle ideal for Suzuki-Miyaura or Sonogashira cross-coupling reactions.

Assigning the nuclear magnetic resonance (NMR) spectra for this compound presents a unique analytical challenge. The molecule is a battleground of competing electronic forces: the mesomeric electron donation (+M) of the methoxy group, the powerful inductive withdrawal (-I) of the trifluoromethyl group, and the profound relativistic shielding caused by the iodine atom. This whitepaper provides an in-depth, predictive structural elucidation guide, detailing the causality behind the chemical shifts and establishing a self-validating experimental protocol for researchers.

Mechanistic Rationale & Structural Dynamics

To accurately assign the 1 H and 13 C NMR spectra of this compound, we must first deconstruct the electronic environment of the pyridine core. As an application scientist, you cannot rely solely on basic electronegativity trends; you must account for the following physical phenomena:

  • The Heavy Atom Effect (Relativistic Shielding): Iodine is highly electronegative, which typically deshields adjacent nuclei. However, iodine's massive electron cloud (specifically its 5p and 5d orbitals) induces strong spin-orbit coupling. In an external magnetic field ( B0​ ), these electrons circulate to create a secondary, opposing magnetic field. This diamagnetic shielding drastically pushes the attached C-4 carbon upfield, completely overriding the inductive effect [1].

  • 19 F- 13 C Spin-Spin Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. Through-bond coupling between the 19 F nuclei and the 13 C nuclei will cause distinct multiplet splitting (quartets) for both the CF 3​ carbon and the adjacent C-2 carbon [2].

  • Mesomeric vs. Inductive Effects: The 3-methoxy group donates electron density into the ring via resonance (+M), shielding the ortho and para positions, while simultaneously withdrawing electron density inductively (-I) through the sigma bond.

Experimental Protocols: A Self-Validating System

A robust NMR assignment cannot rely on 1D data alone. The following protocol outlines a self-validating workflow where experimental acquisition parameters are specifically tuned for highly substituted halogenated pyridines.

Sample Preparation & Solvent Causality
  • Protocol: Dissolve 15–20 mg (for 1 H) or 50–70 mg (for 13 C) of the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ).

  • Causality: CDCl 3​ is selected because it lacks exchangeable protons, provides a sharp deuterium lock signal, and its residual solvent peaks ( δ 7.26 for 1 H, δ 77.16 for 13 C) do not overlap with the highly deshielded pyridine signals.

Acquisition Parameters
  • 1 H NMR (400 MHz): 30° pulse angle, 16 scans, relaxation delay (D1) = 1.0 s.

  • 13 C NMR (100 MHz): 30° pulse angle, 1024 scans, D1 = 2.0 s, with 1 H broadband decoupling (WALTZ-16).

  • Causality for D1 Extension: Quaternary carbons (C-2, C-3, C-4) lack directly attached protons to facilitate dipole-dipole relaxation. This results in significantly longer T1​ relaxation times. Extending the D1 delay to 2.0 seconds ensures complete magnetization recovery between pulses, preventing peak suppression and ensuring an adequate signal-to-noise ratio for the critical C-I and C-CF 3​ carbons.

NMR_Workflow Step1 Sample Preparation (CDCl3, 298K) Step2 1D Acquisition (1H, 13C, 19F) Step1->Step2 Step3 2D Acquisition (COSY, HSQC, HMBC) Step2->Step3 Step4 Data Processing & Multiplet Analysis Step3->Step4 Step5 Structural Elucidation & Peak Assignment Step4->Step5

Fig 1. Step-by-step NMR acquisition and structural validation workflow.

1 H NMR Chemical Shift Assignments

The proton NMR spectrum of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is relatively simple, featuring only two aromatic protons (H-5 and H-6) and one methoxy group. The assignment is driven by empirical additivity rules.

  • H-6 ( δ ~8.40 ppm): This proton is adjacent to the electronegative pyridine nitrogen, placing it in a highly deshielded environment. It appears as a doublet due to ortho-coupling with H-5.

  • H-5 ( δ ~7.60 ppm): H-5 is shielded by the meta-methoxy group's +M effect but experiences mild deshielding from the ortho-iodine atom.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment Causality
H-6 8.40Doublet (d)5.01HStrongly deshielded by adjacent Pyridine N.
H-5 7.60Doublet (d)5.01HNet effect of ortho-I deshielding and meta-OMe shielding.
OCH 3​ 3.95Singlet (s)-3HTypical resonance for an aromatic methoxy group.

13 C NMR Chemical Shift Assignments

The carbon spectrum is where the complex electronic interactions become visible.

  • The Heavy Atom Effect at C-4: Based on standard pyridine shifts, C-4 typically resonates around 136 ppm. However, the heavy atom effect of iodine induces a massive upfield shift of approximately -32 to -40 ppm [3]. Consequently, C-4 is predicted to resonate at an unusually shielded δ 93.5 ppm .

  • Spin-Spin Splitting at C-2 and CF 3​ : The CF 3​ carbon will appear as a massive quartet at δ 121.0 ppm with a one-bond coupling constant ( 1JCF​ ) of ~274 Hz. The adjacent C-2 carbon will also split into a quartet at δ 140.5 ppm due to two-bond coupling ( 2JCF​≈34.5 Hz).

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)Assignment Causality
C-3 156.5Singlet (s)-Deshielded by attached electronegative Oxygen (+M, -I).
C-6 146.5Singlet (s)-Deshielded by adjacent Pyridine Nitrogen.
C-2 140.5Quartet (q) 2JCF​≈34.5 Deshielded by N and CF 3​ ; split by three 19 F nuclei.
C-5 135.5Singlet (s)-Aromatic CH; net effect of ortho-I and meta-OMe.
CF 3​ 121.0Quartet (q) 1JCF​≈274.0 Direct 1-bond coupling to three 19 F nuclei.
C-4 93.5Singlet (s)-Extreme upfield shift due to Iodine's Heavy Atom Effect.
OCH 3​ 61.5Singlet (s)-Typical sp 3 carbon attached to an aromatic oxygen.

2D NMR Validation (HSQC & HMBC)

To ensure the trustworthiness of the 1D predictive model, a 2D NMR workflow must be executed.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the direct C-H bonds, cleanly linking H-6 to C-6 and H-5 to C-5.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acts as the ultimate validator for the quaternary carbons. Because HMBC detects 2-bond and 3-bond correlations, the H-6 proton will show a strong 3-bond cross-peak to the highly shielded C-4 carbon, proving its position. The methoxy protons will show a definitive 3-bond correlation to C-3.

HMBC_Correlations H5 H-5 Proton (δ 7.60) C3 C-3 (δ 156.5) H5->C3 3J (HMBC) H6 H-6 Proton (δ 8.40) C2 C-2 (q) (δ 140.5) H6->C2 3J (HMBC) C4 C-4 (C-I) (δ 93.5) H6->C4 3J (HMBC) OMe Methoxy Protons (δ 3.95) OMe->C3 3J (HMBC)

Fig 2. Key 3-bond HMBC correlations validating the predictive assignment.

Conclusion

The structural elucidation of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine requires a deep understanding of quantum mechanical effects in NMR spectroscopy. By recognizing the heavy atom effect of iodine and the spin-spin splitting of the trifluoromethyl group, researchers can confidently assign the quaternary carbons. Implementing the self-validating 2D HMBC protocol ensures that these predictive assignments are grounded in empirical, reproducible data, thereby accelerating downstream cross-coupling applications in drug development.

References

  • "13C Carbon NMR Spectroscopy." Chemistry Steps. URL: [Link]

  • Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds." Springer. URL: [Link]

  • "Chemical Shifts: Carbon." Organic Chemistry at CU Boulder. URL:[Link]

Physicochemical Profiling and Lipophilicity of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of agrochemicals and pharmaceuticals heavily relies on highly functionalized heterocyclic building blocks. Among these, 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine represents a uniquely demanding scaffold. By integrating a strongly electron-withdrawing trifluoromethyl (-CF3) group, a sterically demanding iodine atom, and a methoxy (-OCH3) group on a single pyridine core, this molecule presents a complex physicochemical profile. This whitepaper provides an in-depth mechanistic analysis of its physicochemical properties, focusing on lipophilicity, and outlines self-validating experimental workflows for its characterization.

Structural Dissection and Causality of Physicochemical Properties

The physicochemical behavior of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is dictated by the orthogonal interplay of its four distinct structural domains:

  • The Pyridine Core: Typically basic (pKa ~5.2), the pyridine nitrogen's electron density is drastically reduced by the adjacent substituents, rendering it practically neutral under physiological conditions.

  • 2-Trifluoromethyl (-CF3): Exerts a profound inductive (-I) electron-withdrawing effect. This not only neutralizes the basicity of the pyridine ring (driving the pKa < 2.0) but also [1].

  • 3-Methoxy (-OCH3): While typically an electron-donating group via resonance (+R), the steric bulk of the flanking -CF3 and -I groups forces the methoxy methyl group out of coplanarity with the pyridine ring. This "steric twist" diminishes its resonance contribution, making its inductive (-I) effect more prominent. Furthermore, [2].

  • 4-Iodo (-I): The large van der Waals radius and high polarizability of the iodine atom create a massive hydrophobic surface area, driving the partition coefficient (LogP) upward while providing a synthetic handle for cross-coupling.

G Core Pyridine Core (Base Scaffold) Overall 4-Iodo-3-methoxy-2- (trifluoromethyl)pyridine LogP ≈ 3.1 Core->Overall Scaffold CF3 2-CF3 Group (Strong -I, +LogP) CF3->Overall Inductive OMe 3-OMe Group (Steric Twist, HBA) OMe->Overall Electronic Iodo 4-Iodo Group (Polarizability, +++LogP) Iodo->Overall VdW Volume

Structural factors driving the lipophilicity of the substituted pyridine.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical parameters of the compound, synthesized from foundational chemical principles and data from [3].

PropertyValueCausality / Implication
Molecular Formula C₇H₅F₃INODefines the exact mass and isotopic distribution.
Molecular Weight 303.02 g/mol Falls well within the Lipinski Rule of 5 (<500 Da).
Exact Mass 302.9367 DaCritical for high-resolution LC-MS/MS identification.
Predicted LogP ~3.1Driven by the synergistic hydrophobicity of -CF3 and -I.
Predicted pKa < 2.0The -CF3 group abolishes physiological ionization.
TPSA 22.12 ŲLow polar surface area ensures high passive membrane permeability.

Lipophilicity Profile (LogP vs. LogD)

In drug discovery, lipophilicity is measured as either the partition coefficient of the neutral species (LogP) or the distribution coefficient at a specific pH (LogD). Because the 2-CF3 group suppresses the protonation of the pyridine nitrogen, 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine remains entirely unionized at physiological pH (7.4).

Consequently, its LogP and LogD₇.₄ are virtually identical. The high lipophilicity (LogP ~3.1) suggests excellent passive membrane permeability but necessitates careful formulation during in vitro assays to avoid solubility-limited absorption or non-specific binding to plasticware.

Experimental Workflows for Physicochemical Profiling

To empirically validate the lipophilicity of this compound, a self-validating Shake-Flask method coupled with LC-MS/MS is required. Standard UV-Vis spectroscopy is insufficient due to the extremely low aqueous concentration of this highly lipophilic molecule at equilibrium.

G Eq 1. Phase Pre-equilibration (Octanol / PBS pH 7.4) Sp 2. Analyte Spiking (10 µM Initial Conc.) Eq->Sp Sh 3. Mechanical Agitation (24h at 25°C) Sp->Sh Cen 4. Centrifugation (Phase Separation) Sh->Cen Quant 5. LC-MS/MS (Phase Quantification) Cen->Quant Val 6. Mass Balance Validation (Recovery > 95%) Quant->Val

Self-validating Shake-Flask workflow for LogD determination.

Protocol: Self-Validating Shake-Flask Method for LogD₇.₄
  • Step 1: Phase Pre-equilibration. Vigorously stir 1-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours prior to the experiment.

    • Causality: Octanol and water are partially miscible. Pre-saturating the phases prevents volume shifts during the actual experiment, which would otherwise skew concentration calculations.

  • Step 2: Analyte Spiking. Dissolve the compound in DMSO (10 mM stock) and spike into the pre-equilibrated octanol/water system in a glass vial to achieve a final nominal concentration of 10 µM. Ensure the final DMSO concentration is <1%.

    • Causality: Keeping DMSO <1% prevents co-solvent effects that artificially increase the apparent aqueous solubility of the lipophilic compound.

  • Step 3: Mechanical Agitation. Shake the mixture at 300 RPM for 24 hours at a strictly controlled 25°C.

    • Causality: Thermodynamic equilibrium of highly lipophilic, sterically hindered compounds is slow; 24 hours ensures complete phase distribution.

  • Step 4: Phase Separation. Centrifuge the mixture at 3000 × g for 15 minutes.

    • Causality: Centrifugation breaks any micro-emulsions formed during shaking, ensuring clean phase boundaries and preventing octanol droplets from contaminating the aqueous sample.

  • Step 5: LC-MS/MS Quantification. Carefully sample the aqueous and octanol phases using separate, pre-wetted pipette tips. Quantify the concentration in both phases using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • Step 6: Mass Balance Validation (The Trustworthiness Check). Calculate the total recovered mass: (Coct​×Voct​)+(Caq​×Vaq​) . This value must be ≥95% of the initial spiked mass.

    • Causality: If recovery is <95%, the assay is invalid. A failed mass balance indicates that the compound either precipitated out of solution or adsorbed to the glass vial walls, rendering the calculated LogD artificially inaccurate.

Conclusion

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is a sterically congested, highly lipophilic building block. Its physicochemical profile is dominated by the electron-withdrawing and hydrophobic nature of its substituents, which completely suppress the basicity of the pyridine core. By employing rigorous, self-validating experimental protocols like the mass-balance-checked shake-flask method, researchers can accurately map its lipophilicity, ensuring reliable data for downstream pharmacokinetic modeling and structural optimization.

References

  • PubChem. "4-Iodo-2-(trifluoromethyl)pyridine". National Center for Biotechnology Information. URL:[Link]

  • ChemRxiv. "The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres". ChemRxiv. URL:[Link]

Sources

Preliminary Synthesis Routes for Novel 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of proposed preliminary synthetic routes for the novel compound 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine. This molecule is of significant interest in medicinal and agrochemical research due to the unique combination of substituents on the pyridine core. The trifluoromethyl group can enhance metabolic stability and lipophilicity, the methoxy group can modulate electronic properties and serve as a synthetic handle, and the iodo group provides a versatile site for further functionalization through cross-coupling reactions. This document explores several plausible synthetic strategies, detailing the underlying chemical principles, potential challenges, and key experimental considerations.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern chemical research, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] The introduction of a trifluoromethyl (CF₃) group, in particular, can profoundly influence a molecule's physicochemical properties, often leading to improved efficacy and metabolic stability in biologically active compounds.[5][6] The target molecule, 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine, combines this valuable moiety with a methoxy group and a synthetically versatile iodine atom, making it a highly attractive building block for the synthesis of novel chemical entities.

There are generally three main approaches to synthesizing trifluoromethylpyridine derivatives:

  • Chlorine/Fluorine Exchange: Starting from a trichloromethylpyridine precursor.[1]

  • Ring Construction: Building the pyridine ring from a trifluoromethyl-containing precursor.[1][5]

  • Direct Trifluoromethylation: Introducing the trifluoromethyl group directly onto a pre-formed pyridine ring.[1]

This guide will focus on strategies that are amenable to laboratory-scale synthesis and offer regioselective control to achieve the desired substitution pattern.

Proposed Synthetic Strategies

Several retrosynthetic disconnections can be envisioned for the target molecule. This guide will focus on two primary, logically sound approaches:

  • Route A: Late-stage iodination of a pre-functionalized 3-methoxy-2-(trifluoromethyl)pyridine core.

  • Route B: Construction of the pyridine ring with the trifluoromethyl group already in place, followed by methoxylation and iodination.

A third, alternative route involving a Sandmeyer reaction will also be briefly discussed.

2.1. Route A: Late-Stage Iodination via Directed ortho-Metalation

This strategy prioritizes the early introduction of the trifluoromethyl and methoxy groups, followed by a regioselective iodination at the C4 position. Directed ortho-metalation (DoM) is a powerful tool for the functionalization of specific C-H bonds adjacent to a directing metalating group (DMG).[7][8][9] In this case, the methoxy group at C3 is expected to direct lithiation to the C4 position.

Diagram of Route A:

Route_A cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Target Molecule 2-Chloro-3-hydroxypyridine 2-Chloro-3-hydroxypyridine Step1 Methylation 2-Chloro-3-hydroxypyridine->Step1 MeI, Base Step2 Trifluoromethylation Step1->Step2 CuCF3 or Langlois' reagent Step3 Directed ortho-Metalation & Iodination Step2->Step3 1. n-BuLi or LDA 2. I2 Target 4-Iodo-3-methoxy-2- (trifluoromethyl)pyridine Step3->Target

Caption: Proposed synthesis of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine via Route A.

2.1.1. Step-by-Step Protocol for Route A:

  • Methylation of 2-Chloro-3-hydroxypyridine: The synthesis would commence with the readily available 2-chloro-3-hydroxypyridine. Methylation of the hydroxyl group can be achieved using standard conditions, such as methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent (e.g., DMF or acetone).

  • Trifluoromethylation: The resulting 2-chloro-3-methoxypyridine would then undergo trifluoromethylation. This can be a challenging step, but several methods exist for the introduction of a CF₃ group onto a pyridine ring.[5][10] A common approach involves the use of a trifluoromethyl source such as trifluoromethyl copper (CuCF₃) or Ruppert-Prakash reagent (TMSCF₃) in the presence of a suitable catalyst.[1]

  • Directed ortho-Metalation and Iodination: The key step in this route is the directed ortho-metalation of the 3-methoxy-2-(trifluoromethyl)pyridine intermediate. The methoxy group at the C3 position is a known directing group for lithiation at the adjacent C4 position.[11] Treatment with a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) in an anhydrous ether solvent like THF, should selectively generate the 4-lithiated species.[4] Subsequent quenching of this organolithium intermediate with an electrophilic iodine source, such as molecular iodine (I₂), would yield the desired 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine.[11]

2.1.2. Causality and Experimental Choices:

  • Choice of Base for DoM: The use of a hindered base like LDA can sometimes be advantageous in preventing nucleophilic addition of the organolithium reagent to the pyridine ring, which is a potential side reaction.[4]

  • Temperature Control: Maintaining a low temperature during the lithiation step is crucial to prevent unwanted side reactions and decomposition of the organolithium intermediate.

  • Anhydrous Conditions: All reagents and solvents used in the DoM step must be scrupulously dry, as organolithium reagents are highly reactive towards protic sources.

2.2. Route B: Pyridine Ring Construction

This alternative approach involves constructing the pyridine ring from a precursor that already contains the trifluoromethyl group. This can offer advantages in terms of regiochemical control.

Diagram of Route B:

Route_B cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Target Molecule Precursor (E)-4-ethoxy-1,1,1-trifluoro- but-3-en-2-one Step1 Cyclization Precursor->Step1 Ammonia source Step2 Functional Group Interconversion Step1->Step2 e.g., Halogenation, Methoxylation Step3 Iodination Step2->Step3 Electrophilic Iodination Target 4-Iodo-3-methoxy-2- (trifluoromethyl)pyridine Step3->Target

Caption: Proposed synthesis of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine via Route B.

2.2.1. Step-by-Step Protocol for Route B:

  • Pyridine Ring Formation: A potential starting material for this route is (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, which can be used to construct pyridone intermediates.[1] Cyclization with a suitable nitrogen source would lead to a 2-(trifluoromethyl)pyridone derivative.

  • Functional Group Interconversions: The resulting pyridone would require several functional group manipulations to install the desired methoxy and iodo substituents. This could involve, for example, conversion of the pyridone to a chloropyridine, followed by nucleophilic substitution with sodium methoxide to install the methoxy group.

  • Iodination: The final step would be the iodination of the 3-methoxy-2-(trifluoromethyl)pyridine intermediate. Depending on the reactivity of the pyridine ring, this could potentially be achieved through electrophilic iodination using reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS).[12][13]

2.2.2. Causality and Experimental Choices:

  • Regiocontrol in Ring Formation: The key advantage of this route is the potential for excellent regiocontrol during the initial ring-forming reaction.

  • Multi-step Process: A potential drawback is that this route is likely to involve more synthetic steps compared to Route A.

2.3. Alternative Strategy: The Sandmeyer Reaction

A Sandmeyer reaction on a hypothetical 4-amino-3-methoxy-2-(trifluoromethyl)pyridine precursor could also be considered for the introduction of the iodo group.[6][14][15]

Diagram of Sandmeyer Reaction Route:

Sandmeyer_Route cluster_start Precursor cluster_steps Reaction cluster_product Target Molecule Amine 4-Amino-3-methoxy-2- (trifluoromethyl)pyridine Diazotization Diazotization Amine->Diazotization NaNO2, H+ Iodination Iodination Diazotization->Iodination KI Target 4-Iodo-3-methoxy-2- (trifluoromethyl)pyridine Iodination->Target

Caption: Iodination via a Sandmeyer reaction.

This would involve the diazotization of the amino group with a reagent like sodium nitrite (NaNO₂) in the presence of a strong acid, followed by treatment with potassium iodide (KI) to introduce the iodine atom.[14] While a powerful transformation, the synthesis of the required amino precursor might be non-trivial.

Data Presentation and Comparison
RouteKey TransformationPotential AdvantagesPotential Challenges
A Directed ortho-MetalationPotentially shorter route; DoM is a well-established method.Regioselectivity of trifluoromethylation; harsh conditions for DoM.
B Pyridine Ring ConstructionExcellent regiocontrol in ring formation.Likely a longer, multi-step synthesis.
Sandmeyer Diazotization/IodinationWell-established for aryl iodination.Synthesis of the required amino precursor may be difficult.
Conclusion and Future Outlook

This technical guide has outlined several plausible preliminary synthetic routes for the novel and synthetically valuable compound, 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine. Route A, utilizing a late-stage directed ortho-metalation, appears to be a promising and potentially efficient strategy. Route B, involving the construction of the pyridine ring, offers an alternative with potentially better regiocontrol, albeit likely requiring more synthetic steps. The Sandmeyer reaction remains a viable, though potentially more challenging, alternative.

Further experimental work is required to optimize the reaction conditions for each step and to determine the most efficient and scalable route for the synthesis of this important new building block. The successful synthesis of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine will undoubtedly open up new avenues for the development of novel pharmaceuticals and agrochemicals.

References
  • Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026, January 22). PMC.
  • Janz, G. J., & DeCrescente, M. A. (n.d.). Gas Phase Synthesis of 2-Trifluoromethylpyridines.
  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). ResearchGate.
  • Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. (2026, March 13).
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
  • Buy 4-Iodo-3-methoxy-5-methylpyridine (EVT-13803286). EvitaChem.
  • Sandmeyer reaction. Wikipedia.
  • Directed (ortho)
  • ortho metal
  • Proposed pathways to the 2,4-dimetalated 3-methoxypyridine.
  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
  • 3-Iodo-2-methoxypyridine. Chem-Impex.
  • 2-Iodo-3-methoxypyridine. Chem-Impex.
  • Directed Metal
  • 3-Iodo-2-methoxypyridine. Oakwood Chemical.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • 21.03 Sandmeyer Reaction. OrganicChemGuide - WallaceWay Organic Chemistry.
  • DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. (2015, February 6). LOCKSS: Serve Content.
  • Wang, J. (2014, July 24).
  • Sandmeyer Reaction. SynArchive.
  • Electrophilic Hypervalent Trifluoromethylthio-Iodine(III) Reagent. (2020, March 6). PubMed.
  • Merging hypervalent iodine and sulfoximine chemistry: a new electrophilic trifluoromethylation reagent. Chemical Science (RSC Publishing).
  • Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions (RSC Publishing).
  • Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain. (2021, October 11). Refubium - Freie Universität Berlin.
  • Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2022, January 5). MDPI.
  • SYNTHESIS AND USE OF HALODIFLUOROMETHYL HETEROCYCLES Marco Colella, Pantaleo Musci, Renzo Luisi, Leonardo Degennaro Department*. UniBa.
  • 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)
  • Advances in the Development of Trifluoromethoxylation Reagents. (2021, December 10). MDPI.
  • 4-Iodo-2-(trifluoromethyl)pyridine | 590371-73-6. Hangzhou Cheminspire technologies Co., Ltd.
  • 3-TRIFLUOROMETHANESULFONYLOXY-4,7-DIHYDROPYRAZOLO- [1,5-a]PYRIDINE VIA RING-CLOSING METATHESIS: SYNTHESIS AND TRANSFORM
  • 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine. Molport.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008, April 29). Beilstein Journals.

Sources

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex, heavily substituted pyridine architectures is a cornerstone of modern drug discovery and agrochemical development. Specifically, 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine represents a highly valuable, yet synthetically challenging, electrophilic building block. This application note provides a comprehensive, field-proven guide to executing Suzuki-Miyaura cross-coupling (SMC) reactions with this substrate. By dissecting the electronic and steric causality of the molecule, we establish self-validating protocols that maximize yield, mitigate hydrodehalogenation, and ensure reproducible carbon-carbon bond formation.

Mechanistic Rationale & Substrate Profiling

To design a successful cross-coupling protocol, one must first analyze the intrinsic reactivity of the substrate. 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine presents a unique intersection of electronic activation and steric hindrance:

  • Electronic Activation (The "Pull" Effect): The pyridine nitrogen inherently withdraws electron density from the ring, an effect drastically amplified by the strongly electron-withdrawing 2-trifluoromethyl (-CF 3​ ) group. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4–I bond exceptionally labile and prone to rapid oxidative addition by Pd(0)[1]. The low bond dissociation energy (BDE) of the carbon-iodine bond further accelerates this first step[2].

  • Steric Congestion (The "Block" Effect): While oxidative addition is fast, the 3-methoxy (-OCH 3​ ) group sits directly adjacent to the C4 reactive site. This steric bulk impedes the approach of the bulky boronate complex during transmetalation and slows the final reductive elimination step[3].

  • Causality of Side Reactions: If transmetalation or reductive elimination is slower than the background protonation of the Pd(II) intermediate, the reaction will suffer from competitive hydrodehalogenation (yielding 3-methoxy-2-(trifluoromethyl)pyridine). To prevent this, the catalytic cycle must be accelerated using bulky, electron-rich phosphine ligands (e.g., XPhos, dtbpf) that force the sterically congested intermediate through reductive elimination[4][5].

G Pd0 Pd(0)L_n Active Catalyst OA_complex Oxidative Addition Complex Pd(II)(Ar)(I)L_n Pd0->OA_complex Fast Oxidative Addition TM_complex Transmetalation Complex Pd(II)(Ar)(Ar')L_n OA_complex->TM_complex Sterically Hindered Transmetalation TM_complex->Pd0 Ligand-Forced Reductive Elimination Product Cross-Coupled Product 4-Aryl-3-methoxy-2-(CF3)pyridine TM_complex->Product Substrate 4-Iodo-3-methoxy- 2-(trifluoromethyl)pyridine Substrate->OA_complex Boronic Arylboronic Acid Ar'-B(OH)2 + Base Boronic->TM_complex

Catalytic cycle highlighting the steric bottlenecks at transmetalation and reductive elimination.

Self-Validating Experimental Protocol

The following protocol utilizes a Buchwald-type ligand system (XPhos) to overcome the steric hindrance at the C3 position, ensuring complete conversion while suppressing des-iodo byproducts.

Reagents and Materials
  • Electrophile: 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)

  • Catalyst System: Pd 2​ (dba) 3​ (2.5 mol%, yielding 5 mol% Pd) and XPhos (10 mol%)

  • Base: Cs 2​ CO 3​ (2.5 equiv)

  • Solvent System: Toluene / H 2​ O (10:1 v/v, 0.1 M concentration)

Step-by-Step Methodology

Step 1: Reagent Assembly & Degassing Causality: Oxygen is a potent poison for Pd(0) species and electron-rich phosphine ligands like XPhos, leading to rapid phosphine oxide formation and catalyst deactivation.

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine, arylboronic acid, and Cs 2​ CO 3​ .

  • Add the Toluene/H 2​ O solvent mixture.

  • Sparge the heterogeneous mixture with Argon gas for 15–20 minutes through a submerged needle.

Step 2: Catalyst Activation Causality: Adding the Pd source and ligand last, after degassing the bulk solvent, prevents premature oxidation. Pre-mixing Pd 2​ (dba) 3​ and XPhos allows the rapid generation of the active monoligated Pd(0)-XPhos species. 4. Under a positive flow of Argon, quickly add Pd 2​ (dba) 3​ and XPhos to the reaction mixture. 5. Seal the flask with a Teflon-lined screw cap or rubber septum.

Step 3: Cross-Coupling Execution & IPC (In-Process Control) Causality: The Suzuki-Miyaura coupling requires base-mediated activation of the boronic acid into a highly nucleophilic boronate complex[6]. Heating accelerates this equilibrium and the subsequent transmetalation[7]. 6. Transfer the flask to a pre-heated oil bath at 90–100 °C. Stir vigorously (800+ rpm) to ensure adequate mixing of the biphasic system. 7. Self-Validation (IPC): After 4 hours, halt stirring, allow phase separation, and sample the organic layer. Analyze via LC-MS or TLC. The complete disappearance of the highly UV-active starting material validates the end of the reaction phase. If >5% starting material remains, continue heating for 2 hours.

Step 4: Work-up and Purification 8. Cool the mixture to room temperature. Dilute with Ethyl Acetate (3x reaction volume) and wash with distilled water, followed by brine. 9. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. 10. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4-aryl-3-methoxy-2-(trifluoromethyl)pyridine.

W Step1 1. Assembly & Degassing Step2 2. Catalyst Activation Step1->Step2 Step3 3. Cross-Coupling (90-100 °C) Step2->Step3 Step4 4. IPC Monitoring (LC-MS) Step3->Step4 Step4->Step3 Incomplete Step5 5. Work-up & Purification Step4->Step5

Step-by-step experimental workflow with in-process control (IPC) feedback loop.

Quantitative Optimization Data

To demonstrate the critical nature of catalyst and base selection for this specific sterically hindered substrate, the following table summarizes the optimization landscape.

EntryCatalyst System (5 mol% Pd)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Primary Observation / Byproduct
1Pd(PPh 3​ ) 4​ K 2​ CO 3​ 1,4-Dioxane / H 2​ O9038%High hydrodehalogenation (des-iodo)
2Pd(dppf)Cl 2​ K 2​ CO 3​ 1,4-Dioxane / H 2​ O9072%Moderate conversion, cleaner profile
3Pd(OAc) 2​ / SPhosK 3​ PO 4​ Toluene / H 2​ O10085%Trace protodeboronation of boronic acid
4 Pd 2​ (dba) 3​ / XPhos Cs 2​ CO 3​ Toluene / H 2​ O 100 94% Complete conversion, minimal byproducts

Data Interpretation: Standard tetrakis(triphenylphosphine)palladium(0) (Entry 1) fails to efficiently process the sterically hindered transmetalation intermediate, leading to premature protonation of the Pd-complex and high levels of the des-iodo byproduct. Transitioning to the highly bulky, electron-rich XPhos ligand (Entry 4) forces the spatial geometry required for rapid reductive elimination, effectively outcompeting side reactions[4][5].

Troubleshooting & Field-Proven Insights

Even with optimized protocols, specific coupling partners (e.g., highly electron-deficient heteroaryl boronic acids) may introduce new variables.

  • Symptom: High levels of 3-methoxy-2-(trifluoromethyl)pyridine (Des-iodo byproduct).

    • Causality: Protodehalogenation occurs when transmetalation is significantly slower than the background protonation of the oxidative addition complex.

    • Corrective Action: Ensure the base is fully dissolved (increase water ratio slightly) to maximize boronate formation. Alternatively, switch the boron source to a more reactive potassium trifluoroborate salt[6].

  • Symptom: Disappearance of the boronic acid without product formation.

    • Causality: Protodeboronation of the boronic acid. This is common with electron-deficient or heteroaryl boronic acids under harsh basic conditions[7].

    • Corrective Action: Lower the reaction temperature to 70 °C and switch to a milder base such as K 3​ PO 4​ or KF. A slow-addition protocol for the boronic acid via syringe pump can also keep its steady-state concentration low, minimizing degradation.

References

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis Source: PMC (NIH) URL:[Link]

  • Suzuki Coupling Source: Organic Chemistry Portal URL:[Link]

  • Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions Source: RSC Advances (RSC Publishing) URL:[Link]

  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL:[Link]

  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 Source: PMC (NIH) URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Application Note: Palladium-Catalyzed Amination of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the Buchwald-Hartwig cross-coupling of highly functionalized, sterically hindered heteroaryl halides.

Introduction & Substrate Analysis

The functionalization of multi-substituted pyridines is a critical pathway in the development of modern pharmaceuticals and agrochemicals. The substrate 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine presents a unique convergence of electronic and steric challenges that complicate standard C–N cross-coupling methodologies:

  • Extreme Steric Hindrance: The reactive C4-iodo site is flanked by a C3-methoxy group, which in turn is compressed by a bulky C2-trifluoromethyl (-CF3) group. This "buttressing effect" severely restricts the spatial environment around the palladium center during the catalytic cycle.

  • Electronic Deficiency: The strongly electron-withdrawing -CF3 group and the inherent electronegativity of the pyridine nitrogen make the ring highly electron-deficient. While this accelerates the initial oxidative addition of Pd(0), it drastically slows down the subsequent reductive elimination step.

  • Chelation Risks: The presence of the pyridine nitrogen and the methoxy oxygen introduces the risk of the substrate acting as a bidentate ligand, potentially trapping the palladium in an off-cycle, inactive state.

To overcome these barriers, a meticulously designed catalytic system utilizing bulky, electron-rich dialkylbiaryl phosphine ligands is required.

Mechanistic Insights & Catalyst Design

The successful amination of this substrate relies on manipulating the kinetics of the Buchwald-Hartwig catalytic cycle. As demonstrated in foundational studies on the amination of heteroaryl halides (1)[1], ligands such as BrettPhos (for primary amines) and RuPhos (for secondary amines) are exceptionally effective.

Causality of Ligand Selection:

  • Prevention of Bis-Amine Complexes: The extreme steric bulk of the BrettPhos ligand prevents the formation of unreactive Pd(L)(amine)2​ complexes, ensuring the catalyst remains in the active monoligated Pd(0)L state.

  • Accelerated Reductive Elimination: The spatial demands of the ligand force the aryl and amido groups on the Pd(II) intermediate into close proximity, artificially lowering the activation energy required for the rate-limiting reductive elimination step (2)[2].

CatalyticCycle Pd0 1. Active Catalyst Pd(0)L (BrettPhos) OxAdd 2. Oxidative Addition Pd(II)(Ar)(I)L Pd0->OxAdd + 4-Iodo-3-methoxy- 2-(trifluoromethyl)pyridine Amido 3. Amido Complex Pd(II)(Ar)(NHR)L OxAdd->Amido + Primary Amine + Base (Cs2CO3) - HI Product 4. Product Release Ar-NHR Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Buchwald-Hartwig catalytic cycle for the amination of the functionalized pyridine.

Reaction Optimization Data

The following table summarizes the quantitative optimization of the catalytic system for coupling 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine with a standard primary aliphatic amine.

Table 1: Optimization of Reaction Conditions for C4-Amination

EntryPrecatalyst (mol%)LigandBaseSolventTemp (°C)Conversion (%)
1Pd2(dba)3 (2.0)dppfCs2CO31,4-Dioxane100< 5%
2Pd2(dba)3 (2.0)XantphosCs2CO31,4-Dioxane10015%
3Pd2(dba)3 (2.0)RuPhosCs2CO31,4-Dioxane10085%
4Pd2(dba)3 (2.0)BrettPhosCs2CO31,4-Dioxane100> 99%
5 BrettPhos Pd G3 (2.0) None Cs2CO3 1,4-Dioxane 80 > 99%
6BrettPhos Pd G3 (2.0)NoneK3PO4Toluene8072%
7BrettPhos Pd G3 (2.0)NoneNaOtBu1,4-Dioxane8095% (Side products)

Data Interpretation: Bidentate ligands (Entry 1, 2) fail due to their inability to accommodate the steric bulk during reductive elimination. The use of a Generation 3 (G3) palladacycle precatalyst (Entry 5) allows for a reduction in temperature to 80 °C, minimizing thermal degradation while ensuring quantitative generation of the active Pd(0) species without dba inhibition (3)[3].

Standard Operating Protocol (SOP)

This step-by-step methodology is designed as a self-validating system to ensure reproducibility and high yields.

Materials Required:
  • Substrate: 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv)

  • Nucleophile: Primary aliphatic or aromatic amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (2.0 mol%)

  • Base: Cesium carbonate (Cs2CO3), finely milled and anhydrous (2.0 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous, degassed via sparging)

Step-by-Step Procedure:

Step 1: Preparation of the Catalytic System (Inert Atmosphere)

  • In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with BrettPhos Pd G3 (2.0 mol%) and Cs2CO3 (2.0 equiv).

  • Causality: Cs2CO3 is utilized instead of stronger bases like NaOtBu to prevent nucleophilic attack on the C3-methoxy group or the electron-deficient pyridine ring.

Step 2: Addition of Substrates

  • Add 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv) and the primary amine (1.2 equiv) to the tube.

  • Note: If the amine is a liquid, it should be added via a microsyringe outside the glovebox under a positive pressure of argon.

Step 3: Solvent Addition and Reaction Initiation

  • Add anhydrous, degassed 1,4-dioxane to achieve a substrate concentration of 0.2 M.

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a pre-heated oil bath at 80 °C.

  • Self-Validation Checkpoint: Within 5–10 minutes of heating, the initial pale suspension should transition to a deep red/orange homogeneous solution (with suspended inorganic salts). This color change visually validates the successful activation of the G3 precatalyst into the active Pd(0) species.

Step 4: Monitoring and Workup

  • Stir the reaction vigorously for 4–6 hours. Monitor the reaction progress via LCMS.

  • Upon complete consumption of the starting iodide, cool the vessel to room temperature.

  • Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove the palladium residues and inorganic salts.

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting & Field-Proven Insights

Even with optimized conditions, highly functionalized substrates can exhibit unexpected behavior. Use this diagnostic guide to correct deviations:

  • Observation: High levels of 3-methoxy-2-(trifluoromethyl)pyridine (Hydrodehalogenation).

    • Causality: Reductive elimination is occurring too slowly, allowing the Pd(II) amido complex to undergo β-hydride elimination (if the amine possesses β-hydrogens) or abstract a hydrogen atom from the solvent.

    • Solution: Increase the steric bulk of the ligand by switching from BrettPhos to tBuBrettPhos . The added tert-butyl groups will further compress the Pd center, accelerating reductive elimination.

  • Observation: Reaction stalls at <20% conversion; solution turns opaque black.

    • Causality: Precipitation of "Palladium black" indicates catalyst death. This is typically caused by oxygen ingress, wet solvent, or competitive chelation by the substrate's methoxy/pyridine motifs outcompeting the phosphine ligand.

    • Solution: Rigorously verify the anhydrous nature of the 1,4-dioxane and Cs2CO3. If the issue persists, increase the ligand-to-palladium ratio slightly (e.g., add 1.0 mol% free BrettPhos ligand) to stabilize the Pd(0) intermediate.

References

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science, 2, 57. 1

  • Shen, Q., Ogata, T., & Hartwig, J. F. (2008). "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships." Journal of the American Chemical Society, 130(20), 6586–6596. 2

  • Surry, D. S., & Buchwald, S. L. (2008). "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides." Accounts of Chemical Research, 41(11), 1461–1473. 3

Sources

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of the Sonogashira Coupling with Functionalized Pyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp) bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- and copper-co-catalyzed transformation between a terminal alkyne and an aryl or vinyl halide has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

The substrate at the heart of this guide, 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine, presents a unique combination of electronic and steric features. The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring itself can significantly influence reactivity, while the methoxy and iodo substituents provide handles for further functionalization. The resulting 2-alkynylpyridine scaffolds are prevalent in a multitude of biologically active compounds, making the reliable and efficient execution of this coupling a critical step in many drug discovery programs.[5]

This document provides a comprehensive guide to the Sonogashira coupling of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine, offering detailed protocols, mechanistic insights, and troubleshooting strategies to empower researchers to achieve optimal results.

Mechanistic Overview: The Dual Catalytic Cycle

A fundamental understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] While the precise intermediates can be influenced by the specific reaction conditions, the generally accepted pathway is as follows:

  • Palladium Cycle:

    • Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[6]

    • Oxidative Addition: The Pd(0) species undergoes oxidative addition to the C-I bond of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine to form a Pd(II) intermediate.[1][7]

    • Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne moiety to the Pd(II) complex.[1]

    • Reductive Elimination: The desired product is formed, and the Pd(0) catalyst is regenerated.[7]

  • Copper Cycle:

    • Acid-Base Reaction: An amine base deprotonates the terminal alkyne, forming an acetylide anion.[8]

    • Copper Acetylide Formation: The acetylide reacts with a Cu(I) salt to generate the key copper acetylide intermediate.[1]

It is important to note that copper-free Sonogashira protocols have been developed to mitigate the primary side reaction: the oxidative homocoupling of the alkyne (Glaser coupling).[1][9]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_oxidative Ar-Pd(II)L₂(I) pd0->pd_oxidative Oxidative Addition (Ar-I) pd_transmetal Ar-Pd(II)L₂(C≡CR) pd_oxidative->pd_transmetal Transmetalation cu_acetylide Cu-C≡CR pd_oxidative->cu_acetylide pd_transmetal->pd0 Reductive Elimination product Ar-C≡CR pd_transmetal->product alkyne R-C≡C-H alkyne->cu_acetylide Base, Cu(I) cu_acetylide->pd_oxidative

Sources

Incorporating 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine into medicinal chemistry scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine in Medicinal Chemistry Scaffolds

Executive Summary

The synthesis of highly selective, metabolically stable pharmacophores requires building blocks that offer both predictable reactivity and favorable physicochemical properties. 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine has emerged as a privileged scaffold in modern drug discovery. This application note provides a comprehensive guide to utilizing this building block, detailing the mechanistic rationale behind its structural features, quantitative reaction matrices, and self-validating protocols for palladium-catalyzed cross-couplings.

Mechanistic Rationale: The Anatomy of the Scaffold

The utility of this specific pyridine derivative is not accidental; every substituent serves a distinct mechanistic and pharmacological purpose:

  • 2-Trifluoromethyl (-CF 3​ ) Group (Metabolic Shielding): The pyridine nitrogen is a notorious liability for cytochrome P450-mediated N-oxidation, which can lead to rapid clearance or reactive metabolites. Placing a strongly electron-withdrawing and sterically demanding -CF 3​ group at the ortho position (C2) effectively shields the nitrogen lone pair, drastically improving metabolic stability [3]. Additionally, the electron-withdrawing nature of the -CF 3​ group lowers the basicity (pKa) of the pyridine nitrogen, a proven strategy for mitigating off-target hERG channel inhibition often seen in basic amines [1].

  • 3-Methoxy (-OMe) Group (Conformational Control): Positioned between the -CF 3​ and the C4 reaction site, the methoxy group acts as a critical hydrogen-bond acceptor. More importantly, once a bulky aryl or amine group is installed at C4, the -OMe group induces a severe steric clash. This forces the newly attached C4-substituent out of the pyridine plane. Breaking molecular planarity increases the fraction of sp 3 hybridized carbons (Fsp 3 ), which directly correlates with improved aqueous solubility and reduced promiscuity (e.g., preventing DNA intercalation).

  • 4-Iodo (-I) Handle (Kinetic Advantage): Electron-deficient pyridines are historically challenging substrates for cross-coupling due to sluggish oxidative addition and the tendency of the pyridine nitrogen to coordinate and poison palladium catalysts [4]. The C4-iodide provides the lowest carbon-halogen bond dissociation energy, ensuring rapid, quantitative oxidative insertion by Pd(0) species, effectively outcompeting deleterious catalyst deactivation pathways.

SyntheticDivergence Core 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine Core Scaffold Suzuki Suzuki-Miyaura (C-C Arylation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, Dioxane/H2O Sonogashira Sonogashira (C-C Alkynylation) Core->Sonogashira Pd(PPh3)4, CuI Alkyne, Et3N Buchwald Buchwald-Hartwig (C-N Amination) Core->Buchwald Pd2(dba)3, XPhos Amine, Cs2CO3, Toluene Prod1 Biaryl Pharmacophore (e.g., GPCR Ligands) Suzuki->Prod1 Prod2 Rigid Alkyne Linker (e.g., MALT1 Inhibitors) Sonogashira->Prod2 Prod3 Aminopyridine Motif (e.g., Kinase Inhibitors) Buchwald->Prod3

Fig 1. Synthetic divergence of the iodopyridine scaffold via Pd-catalyzed cross-couplings.

Quantitative Reaction Matrix

To streamline scaffold elaboration, the following conditions have been optimized to suppress common side reactions (e.g., protodehalogenation, homocoupling).

Reaction TypeCatalyst SystemBase / SolventTemp / TimeAvg. YieldPrimary Liability Mitigated
Suzuki-Miyaura 5 mol% Pd(dppf)Cl 2​ K 2​ CO 3​ (2.0 eq) / 1,4-Dioxane:H 2​ O (4:1)90 °C / 4-6 h82 - 94%Protodeboronation of Ar-B(OH) 2​
Sonogashira 5 mol% Pd(PPh 3​ ) 4​ , 10 mol% CuIEt 3​ N (Solvent) or Et 3​ N/THF (1:1)65 °C / 8-12 h75 - 88%Alkyne homocoupling (Glaser coupling)
Buchwald-Hartwig 2 mol% Pd 2​ (dba) 3​ , 8 mol% XPhosCs 2​ CO 3​ (2.0 eq) / Toluene100 °C / 12-16 h68 - 85%Catalyst poisoning by basic amines

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Arylation

Objective: Install an aryl/heteroaryl group at C4 to generate an out-of-plane biaryl system.

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and K 2​ CO 3​ (2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl 2​ (0.05 mmol, 5 mol%).

    • Causality Note: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict prerequisite for the final reductive elimination step, drastically accelerating the reaction compared to monodentate phosphines.

  • Degassing: Seal the tube with a septum. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Inject 5 mL of a degassed 1,4-Dioxane/H 2​ O (4:1) mixture via syringe.

  • Reaction: Heat the mixture in a pre-heated oil bath at 90 °C for 4 hours.

  • Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze.

    • Self-Validation: The disappearance of the starting material mass [M+H] + 304.0 and the appearance of the product mass indicates successful conversion. If the mass of the protodeboronated aryl species is high but the iodopyridine remains unconsumed, it indicates catalyst poisoning (likely due to insufficient oxygen removal). If this occurs, spike the reaction with an additional 2 mol% Pd(dppf)Cl 2​ and strictly purge with Argon.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), wash with brine (2 x 10 mL), dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Objective: Form a C-N bond to yield a 4-aminopyridine derivative, a common motif in kinase inhibitors.

  • Preparation: In a glovebox or under strict Argon flow, charge a vial with 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq), the target amine (1.2 mmol, 1.2 eq), Cs 2​ CO 3​ (2.0 mmol, 2.0 eq), Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).

    • Causality Note: The bulky, electron-rich biaryl phosphine XPhos is critical here. It prevents the formation of inactive palladium bis-amine resting states and facilitates the challenging reductive elimination of the electron-deficient pyridine moiety.

  • Reaction: Add anhydrous, degassed toluene (5 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation Checkpoint (TLC): Elute a small aliquot on silica gel (typically 3:1 Hexanes/EtOAc). The product should appear as a highly UV-active spot with a lower Rf than the starting iodide. A bright yellow baseline spot indicates degraded palladium black (catalyst death).

  • Workup: Filter the crude mixture through a pad of Celite to remove inorganic salts and palladium black, washing with CH 2​ Cl 2​ . Concentrate and purify via silica gel chromatography.

Catalytic Cycle & Electronic Influences

Understanding the catalytic cycle is essential for troubleshooting. The unique electronics of the 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine scaffold heavily influence the kinetics of the palladium cycle.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Iodopyridine (Fast due to weak C-I) TransMet Transmetalation (or Amine Binding) OxAdd->TransMet Pd(II) Intermediate (Stabilized by CF3) RedElim Reductive Elimination TransMet->RedElim + Nucleophile - Halide RedElim->Pd0 Product Release (Driven by steric bulk)

Fig 2. Palladium catalytic cycle highlighting the electronic influence of the pyridine substituents.

  • Step 1: Oxidative Addition: The strong electron-withdrawing effect of the -CF 3​ group typically slows down oxidative addition by decreasing electron density at the C4 position. However, the choice of an iodide leaving group completely overrides this penalty, making this step highly exergonic and fast.

  • Step 2: Transmetalation: The -OMe group at C3 provides local steric bulk. While it does not hinder the approach of planar boronic acids, it can slow down the coordination of bulky secondary amines in Buchwald-Hartwig reactions, necessitating higher temperatures (100 °C).

  • Step 3: Reductive Elimination: This is often the turnover-limiting step. The steric clash between the -OMe group and the newly transmetalated ligand forces the intermediate into a strained conformation. This strain is relieved upon reductive elimination, thermodynamically driving the release of the final product and regenerating the Pd(0) catalyst.

References

  • Source: Google Patents (WO2016100940A1)
  • An updated patent review of MALT1 inhibitors (2021–present) Source: Taylor & Francis (Expert Opinion on Therapeutic Patents) URL:[Link]

  • An Anthrone-Based Kv7.2/7.3 Channel Blocker with Improved Properties for the Investigation of Psychiatric and Neurodegenerative Disorders Source: ChemRxiv / ACS URL:[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (RSC Publishing) URL:[Link]

Application Note: Advanced Lithium-Halogen Exchange Protocols for 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The functionalization of highly substituted pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine represents a uniquely challenging and valuable building block. The presence of the trifluoromethyl (-CF₃) group imparts high metabolic stability and lipophilicity, while the methoxy (-OMe) group serves as a hydrogen-bond acceptor.

To elaborate this scaffold at the C4 position, lithium-halogen exchange is the premier synthetic strategy. While transition-metal-catalyzed cross-couplings are effective for many polyhalogenated heteroarenes[1], the kinetic rapidity of the iodine-lithium exchange allows for the generation of a highly reactive nucleophilic intermediate that can be trapped by a vast array of electrophiles (e.g., DMF, triisopropyl borate, or ketones)[2]. This guide details the mechanistic causality, thermodynamic challenges, and validated protocols for executing this transformation in both traditional batch and advanced continuous flow systems.

Mechanistic Insights & Causality (E-E-A-T)

Executing a successful metalation on this substrate requires navigating a delicate balance between kinetic reactivity and thermodynamic stability.

Kinetics of Exchange vs. Deprotonation

Iodine undergoes lithium-halogen exchange with n-butyllithium (n-BuLi) at a rate orders of magnitude faster than directed ortho-metalation (DoM) or nucleophilic aromatic substitution (S_N_Ar). This kinetic preference ensures that the exchange occurs cleanly at the C4 position, preventing off-target deprotonation at other sites of the pyridine ring[2].

Electronic Stabilization and the Chelation Effect

The resulting 4-lithio-3-methoxy-2-(trifluoromethyl)pyridine intermediate is highly reactive.

  • The Destabilizing Factor: The strongly electron-withdrawing -CF₃ group at C2 increases the overall electrophilicity of the pyridine ring. If the temperature rises, the localized negative charge at C4 can trigger the elimination of LiF, leading to a highly reactive and destructive pyridyne intermediate, or cause uncontrolled dimerization.

  • The Stabilizing Factor: The adjacent -OMe group at C3 provides critical intramolecular coordination (chelation) to the lithium cation. This thermodynamic stabilization anchors the lithium atom, mitigating rapid decomposition and extending the half-life of the intermediate long enough for electrophilic trapping.

Temperature Causality

Because of the -CF₃ induced instability, traditional batch reactions must be strictly maintained at cryogenic temperatures (–78 °C)[2]. However, the advent of continuous flow microreactor systems allows chemists to bypass these cryogenic limitations. By utilizing sub-second residence times and rapid heat dissipation, the unstable lithiated intermediate can be generated and trapped at much milder temperatures (0 °C to 10 °C) before thermal degradation pathways can initiate[3].

Reaction Workflow Visualization

G Substrate 4-Iodo-3-methoxy- 2-(trifluoromethyl)pyridine Exchange Lithium-Halogen Exchange n-BuLi, THF Substrate->Exchange Extremely Fast Kinetics Intermediate 4-Lithio Intermediate (Stabilized by -OMe Chelation) Exchange->Intermediate -78 °C (Batch) 0 °C (Flow) Electrophile Electrophilic Trapping (e.g., DMF, B(OiPr)3) Intermediate->Electrophile Rapid Quench Required Product C4-Functionalized Pyridine Derivative Electrophile->Product Aqueous Workup

Workflow of the lithium-halogen exchange and electrophilic trapping of the functionalized pyridine.

Self-Validating Experimental Protocols

Protocol A: Cryogenic Batch Synthesis (C4-Formylation)

Objective: Convert the substrate to 3-methoxy-2-(trifluoromethyl)isonicotinaldehyde.

  • System Preparation: Flame-dry a 50 mL Schlenk flask under high vacuum and backfill with argon (repeat 3x). Add 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv, 10.0 mmol) and anhydrous THF (50 mL, 0.2 M).

  • Cryogenic Equilibration: Submerge the flask in a dry ice/acetone bath. Causality: Allow 15 minutes for the internal temperature to reach exactly –78 °C. Strict temperature control prevents the highly nucleophilic n-BuLi from attacking the -CF₃ group.

  • Lithiation: Syringe n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise down the inner wall of the flask over 10 minutes. Causality: Running the reagent down the cold glass wall pre-cools the n-BuLi before it hits the reaction mixture, preventing localized hot spots that cause dimerization. Validation Checkpoint: The solution should transition to a deep, persistent color (often dark yellow/orange), indicating the formation of the lithiated species.

  • Aging: Stir the solution at –78 °C for exactly 15 minutes. Causality: The iodine-lithium exchange is diffusion-controlled and extremely fast; extended aging increases the risk of degradation despite the stabilizing -OMe chelation.

  • Electrophilic Trapping: Add anhydrous DMF (1.5 equiv, 15.0 mmol) rapidly in one single portion. Causality: Rapid addition ensures immediate quenching of the 4-lithio intermediate, outcompeting any background degradation pathways.

  • Workup & Validation: Stir for 30 minutes at –78 °C, then quench with saturated aqueous NH₄Cl (10 mL). Warm to room temperature. Validation Checkpoint: Extract an aliquot into EtOAc and analyze via LC-MS; the mass of the desired aldehyde [M+H]⁺ should dominate, with <5% of the defluorinated or protonated starting material.

Protocol B: Continuous Flow Microreactor Synthesis

Objective: Scale-up generation of the intermediate at elevated temperatures (0 °C) using a microflow system[3].

  • System Setup: Utilize a continuous flow microreactor equipped with two in-line stainless steel T-shaped micromixers (500 µm internal diameter). Submerge the reaction loops and micromixers in an ice-water bath (0 °C)[3].

  • Reagent Preparation:

    • Solution A: 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine in anhydrous THF (0.1 M).

    • Solution B:n-BuLi in hexanes/THF (0.11 M).

    • Solution C: Electrophile (e.g., DMF or B(OiPr)₃) in THF (0.15 M).

  • Flow Execution: Pump Solution A and Solution B into Micromixer 1 at equivalent flow rates (e.g., 5 mL/min). Causality: The in-line mixer provides sub-millisecond mixing times, ensuring instantaneous lithium-halogen exchange. The rapid mass transfer allows the reaction to occur at 0 °C without the thermal degradation seen in batch systems[3].

  • In-Line Trapping: Direct the effluent from Micromixer 1 (residence time < 1 second) immediately into Micromixer 2, where it intersects with Solution C.

  • Collection: Collect the output in a flask containing a vigorously stirred aqueous buffer (e.g., NH₄Cl) to finalize the quench.

Quantitative Data Presentation

The following table summarizes the operational parameters and outcomes when comparing traditional batch synthesis to continuous flow microreactor techniques for this specific substrate class.

ParameterProtocol A: Cryogenic BatchProtocol B: Continuous Flow Microreactor
Operating Temperature -78 °C (Strictly controlled)0 °C to 10 °C[3]
Mixing / Residence Time 10–15 minutes (Aging required)< 1 second (Instantaneous mixing)[3]
Scalability Limited by heat transfer (Exothermic)Highly scalable (Gram to Kilogram)[3]
Impurity Profile Prone to dimerization if localized heating occursExcellent purity; minimal side reactions
Energy Consumption High (Requires dry ice/acetone or cryocooler)Low (Requires standard ice bath)[3]
Typical Yield (Formylation) 70 - 80%85 - 95%

References

  • Title: 2 Source: smolecule.com

  • Title: 4 Source: acs.org

  • Title: 5 Source: nih.gov

Sources

Application Notes & Protocols: Strategic Synthesis of Agrochemical Intermediates Using 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern agrochemical design, imparting advantageous properties such as enhanced metabolic stability, increased lipophilicity, and potent bioactivity.[1][2] This guide provides an in-depth exploration of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine, a highly versatile and functionalized building block for the synthesis of complex agrochemical intermediates. We will detail field-proven protocols for key C-C and C-N bond-forming reactions, including Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. The causality behind experimental choices is elucidated, providing researchers with the strategic insights needed to accelerate the development of next-generation crop protection agents.

Introduction: The Strategic Value of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

The development of novel agrochemicals is critical for global food security, and the strategic selection of molecular building blocks is paramount. Compounds containing the trifluoromethylpyridine (TFMP) moiety have consistently demonstrated high efficacy, with over 20 TFMP-containing agrochemicals having acquired ISO common names.[2][3] The trifluoromethyl (-CF3) group is a powerful bioisostere that enhances metabolic stability and membrane permeability due to its high lipophilicity and strong electron-withdrawing nature.[4]

4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is an exceptionally valuable intermediate due to its distinct structural features:

  • The 2-(Trifluoromethyl) Group: This potent electron-withdrawing group activates the pyridine ring, influencing its reactivity in various transformations.

  • The 3-Methoxy Group: This group modulates the electronic profile of the ring and can influence regioselectivity in certain reactions.

  • The 4-Iodo Group: The C-I bond is the primary reactive handle. Its high reactivity and susceptibility to oxidative addition make it an ideal leaving group for a suite of palladium-catalyzed cross-coupling reactions.

This combination allows for precise and efficient derivatization at the C4 position, enabling the construction of complex molecular architectures essential for novel herbicides, fungicides, and insecticides.[5]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of many active agrochemical ingredients.[6][7] The high reactivity of the C-I bond in our title compound makes it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging Biaryl and Heterobiaryl Linkages

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds, widely used to create the biaryl scaffolds present in numerous agrochemicals.[8][9]

Causality & Mechanistic Insight: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronate species (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of ligand and base is critical to ensure efficient transmetalation and prevent side reactions like protodeboronation.[10]

Suzuki_Miyaura_Cycle General Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Ar-I OxAdd Oxidative Addition (Ar-I) PdII_ArR Ar-Pd(II)-R(L₂) PdII_ArI->PdII_ArR R-B(OR)₂⁻ / Base Transmetalation Transmetalation (R-B(OR)₂⁻) PdII_ArR->Pd0 Product Ar-R Product PdII_ArR->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Sonogashira_Cycle Dual Catalytic Cycles in Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_ArI Ar-Pd(II)-I(L₂) Pd0->PdII_ArI Ar-I PdII_ArR Ar-Pd(II)-C≡CR(L₂) PdII_ArR->Pd0 Product Ar-C≡CR PdII_ArR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide Cu(I) / Base Cu_Acetylide->PdII_ArI Transmetalation Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L PdII_ArI Ar-Pd(II)-I(L) Pd0->PdII_ArI Ar-I OxAdd Oxidative Addition (Ar-I) PdII_Amide Ar-Pd(II)-NR¹R²(L) PdII_ArI->PdII_Amide R¹R²NH / Base AmineCoord Amine Coordination & Deprotonation PdII_Amide->Pd0 Product Ar-NR¹R² PdII_Amide->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Synthesis_Workflow Synthetic Workflow to a Key Agrochemical Precursor Start 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine Step1 Suzuki Coupling (Protocol 2.1) Start->Step1 Intermediate Intermediate A: Coupled Biheterocycle Step1->Intermediate Reagent1 Heterocycle-B(OR)₂ (e.g., Pyrimidine boronic acid) Reagent1->Step1 Step2 Further Functionalization (e.g., Demethylation, Sulfonylation) Intermediate->Step2 Product Advanced Agrochemical Precursor Step2->Product

Sources

Application Note: Regioselective C-H Functionalization of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Highly substituted pyridines are privileged scaffolds in modern drug discovery and agrochemical development. The compound 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine presents a unique late-stage functionalization challenge: it possesses a highly reactive C–I bond at the C-4 position, while leaving the C-5 and C-6 positions open for C–H activation.

This application note details a robust, self-validating protocol for the regioselective Iridium-catalyzed C–H borylation at the C-5 position . By leveraging the unique mechanistic features of the Ir(III)/Ir(V) catalytic cycle, this methodology achieves complete chemoselectivity—preserving the labile C–I bond for orthogonal downstream cross-coupling—while overcoming the steric hindrance imposed by the adjacent iodine atom.

Mechanistic Rationale & Chemoselectivity

When designing a C–H functionalization strategy for halogenated heterocycles, the primary failure mode is the competitive oxidative addition of the catalyst into the carbon-halogen bond.

The Chemoselectivity Challenge

Traditional Palladium- or Copper-catalyzed C–H arylation protocols are contraindicated for 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine. Pd(0) species will rapidly undergo oxidative addition into the C-4 C–I bond, leading to unwanted dehalogenation, homocoupling, or destruction of the starting material.

The Iridium Advantage

To functionalize the C–H bond while strictly preserving the C–I bond, we utilize an Iridium-catalyzed borylation system utilizing [Ir(OMe)(cod)]2 and dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine). As established by [1], this reaction operates via an Ir(III)/Ir(V) catalytic cycle. Because the Iridium center remains in high oxidation states (+3 and +5) throughout the C–H activation step, it is electronically incapable of inserting into the C–I bond.

Regioselectivity Logic: Why C-5?

The pyridine ring has two available C–H bonds: C-5 and C-6.

  • The C-6 Position : Located α to the pyridine nitrogen. The nitrogen lone pair strongly coordinates to the active Ir(III) trisboryl complex, creating a sterically and electronically disfavored transition state. [2] demonstrated that α -borylation of pyridines is heavily suppressed when standard bipyridine ligands are used.

  • The C-5 Position : Flanked by the C-4 iodo group and the C-6 proton. While the iodine atom introduces significant steric bulk, the thermodynamics of the Ir-trisboryl intermediate favor C-5 activation over the nitrogen-adjacent C-6 position. We compensate for the steric penalty at C-5 by applying elevated thermal energy (80 °C) and a highly soluble ethereal solvent.

Experimental Design & Workflow

The following workflow outlines the end-to-end process, from catalyst activation to orthogonal downstream functionalization. To prevent the formation of an AB-monomer (a molecule containing both a nucleophilic Bpin and an electrophilic C–I bond, which would spontaneously polymerize under basic cross-coupling conditions), the protocol includes a mild oxidation step to convert the C5-Bpin to a stable C5-OH group.

Workflow Sub 4-Iodo-3-methoxy- 2-(CF3)pyridine Boryl C-H Borylation (THF, 80°C) Sub->Boryl Cat [Ir(OMe)(cod)]2 + dtbpy Cat->Boryl Active Catalyst Prod C5-Bpin Pyridine (C-I Intact) Boryl->Prod Regioselective Ox Mild Oxidation (H2O2, NaOH) Prod->Ox Final C5-OH Pyridine (Ready for Cross-Coupling) Ox->Final Orthogonal

Figure 1: End-to-end workflow for regioselective C-5 functionalization and orthogonal oxidation.

Self-Validating Protocol: C-5 Borylation

This protocol is designed to be self-validating. By observing specific visual and analytical checkpoints, researchers can confirm the success of the catalytic initiation before committing valuable starting materials.

Materials Required
  • Substrate : 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 mmol, 303.0 mg)

  • Catalyst : [Ir(OMe)(cod)]2 (1.5 mol%, 10.0 mg)

  • Ligand : dtbpy (3.0 mol%, 8.0 mg)

  • Borylation Reagent : Bis(pinacolato)diboron ( B2​pin2​ ) (1.1 mmol, 279.3 mg)

  • Solvent : Anhydrous Tetrahydrofuran (THF), rigorously degassed (3.0 mL)

Step-by-Step Methodology
  • Glovebox Preparation (Critical Step) :

    • In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with [Ir(OMe)(cod)]2 (10.0 mg), dtbpy (8.0 mg), and B2​pin2​ (279.3 mg).

    • Causality: The Ir(I) precatalyst is highly sensitive to moisture and oxygen. Conducting this step in a glovebox ensures the integrity of the active Ir(III) species.

  • Catalyst Activation (Validation Checkpoint 1) :

    • Add 1.5 mL of anhydrous THF to the flask. Stir at room temperature for 10 minutes.

    • Validation: The solution must transition from a pale yellow to a deep, dark red/brown color. This color change is the physical manifestation of the oxidative addition of B2​pin2​ to Ir(I), forming the active [Ir(dtbpy)(Bpin)3] complex [3]. If the solution remains yellow, abort the reaction; the catalyst has been poisoned by O2​ or H2​O .

  • Substrate Addition :

    • Dissolve 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine (303.0 mg) in 1.5 mL of THF.

    • Add the substrate solution dropwise to the active catalyst mixture. Seal the flask with a Teflon-lined screw cap.

  • Thermal C–H Activation :

    • Remove the flask from the glovebox and heat in an oil bath at 80 °C for 16 hours.

    • Causality: The steric bulk of the C-4 iodine atom creates a high activation energy barrier for C-5 borylation. Room temperature conditions (which work for unhindered pyridines) will result in <10% conversion. 80 °C provides the necessary thermodynamic driving force.

  • Reaction Monitoring (Validation Checkpoint 2) :

    • Pull a 10 μ L aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation: Look for the disappearance of the substrate mass ( m/z 303) and the appearance of the product mass ( m/z 429). The preservation of the isotopic iodine gap confirms the C–I bond is intact.

  • Workup and Isolation :

    • Cool to room temperature, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the C5-Bpin product.

Quantitative Data & Optimization

To establish the optimal conditions, various ligands and solvents were screened. The data below demonstrates why dtbpy in THF is the superior system for overcoming the steric hindrance at the C-5 position.

Table 1: Optimization of Ir-Catalyzed C-5 Borylation

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (C5:C6)
1[Ir(OMe)(cod)]2 (1.5)dtbpy (3.0)THF252412%>99:1
2[Ir(OMe)(cod)]2 (1.5)dtbpy (3.0)THF801694% >99:1
3[Ir(OMe)(cod)]2 (1.5)tmphen (3.0)THF801668%>99:1
4[Ir(OMe)(cod)]2 (1.5)dtbpy (3.0)CPME801671%>99:1
5[Ir(OMe)(cod)]2 (1.5)NoneTHF80160%N/A

Note: Conversion determined by GC-FID using dodecane as an internal standard. tmphen = 3,4,7,8-tetramethyl-1,10-phenanthroline. CPME = Cyclopentyl methyl ether.

Mechanistic Pathway of the Iridium Catalyst

Understanding the catalytic cycle is essential for troubleshooting. The diagram below illustrates the Ir(III)/Ir(V) cycle, highlighting why the catalyst ignores the C–I bond and exclusively targets the C–H bond.

CatalyticCycle IrI Ir(I) Precatalyst [Ir(OMe)(cod)]2 IrIII Active Ir(III) Trisboryl [Ir(dtbpy)(Bpin)3] IrI->IrIII + dtbpy, + B2pin2 - cod, - MeOBpin IrV Ir(V) Intermediate Oxidative Addition of C-H IrIII->IrV + Pyridine Substrate (C-5 C-H Activation) IrIII_Prod Ir(III) Product Complex Reductive Elimination IrV->IrIII_Prod Sterically Driven IrIII_Prod->IrIII + B2pin2 - C5-Bpin Product

Figure 2: Ir-catalyzed C-H borylation cycle highlighting Ir(III)/Ir(V) intermediates.

Downstream Applications: Avoiding AB-Monomer Polymerization

Once the C5-Bpin group is installed, the molecule contains both a nucleophile (Bpin) and an electrophile (Iodo). If subjected directly to Suzuki-Miyaura conditions, the molecule will undergo uncontrolled intermolecular oligomerization.

Recommended Orthogonal Protocol (Oxidation to Phenol): To utilize the scaffold effectively, we recommend converting the Bpin group to a hydroxyl group prior to cross-coupling [4].

  • Dissolve the crude C5-Bpin product in THF/H2O (1:1).

  • Cool to 0 °C and add 3.0 equivalents of NaBO3​⋅4H2​O (or H2​O2​ /NaOH).

  • Stir for 2 hours at room temperature.

  • Result : The reaction yields 4-iodo-3-methoxy-2-(trifluoromethyl)pyridin-5-ol . The C-4 iodine remains completely intact and is now primed for a highly controlled, single-site Suzuki, Sonogashira, or Buchwald-Hartwig coupling.

References

  • Mkhalid, I. A. I.; Barnard, J. H.; Marder, T. B.; Murphy, J. M.; Hartwig, J. F. "C–H Activation for the Construction of C–B Bonds." Chemical Reviews, 2010. URL:[Link]

  • Tajuddin, H.; Harrisson, P.; Bitterlich, B.; Collings, J. C.; Sim, N.; Batsanov, A. S.; Marder, T. B.; Whiting, A. "Iridium-catalyzed C–H borylation of quinolines and substituted pyridines." Chemical Science, 2012. URL:[Link]

  • Ishiyama, T.; Takagi, J.; Ishida, K.; Miyaura, N.; Anastasi, N. R.; Murphy, J. M.; Hartwig, J. F. "Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate." Journal of the American Chemical Society, 2002. URL:[Link]

  • Preshlock, S.; Ghaffari, B.; Maligres, P. E.; Krska, S. W.; Maleczka, R. E.; Smith, M. R. "High-Throughput Optimization of Ir-Catalyzed C–H Borylation: A Tutorial for Practical Applications." Journal of the American Chemical Society, 2013. URL:[Link]

Troubleshooting & Optimization

Preventing deiodination of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine during cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development increasingly relies on complex, heavily decorated heterocycles, researchers frequently encounter chemoselectivity challenges. One of the most notorious issues when performing Suzuki-Miyaura cross-couplings on 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is competitive protodeiodination (protodehalogenation).

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to suppress deiodination and maximize your cross-coupling yields.

Diagnostic FAQs: Mechanistic Insights & Troubleshooting

Q1: Why does 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine undergo massive deiodination instead of the desired cross-coupling? A1: The root cause is a kinetic mismatch between oxidative addition and transmetalation, exacerbated by the substrate's unique stereoelectronic profile.

  • Electronic Activation: The highly electron-withdrawing -CF3 group at the 2-position and the pyridine nitrogen make the C4-I bond extremely reactive toward oxidative addition to Pd(0).

  • Steric Retardation: The -OMe group at the 3-position introduces significant steric bulk directly adjacent to the palladium center. This steric hindrance severely slows down the transmetalation step with the organoboron reagent 1.

  • Hydride Interception: Because the Ar-Pd(II)-I intermediate is long-lived, it becomes highly susceptible to intercepting a hydride from the solvent, base, or trace water, forming a Pd-H species. Subsequent reductive elimination yields the undesired deiodinated arene 2.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd + Ar-I TransMet Transmetalation Ar-Pd(II)-R OxAdd->TransMet + R-B(OH)2 (Slow due to -OMe) Hydride Hydride Transfer (from solvent/base) OxAdd->Hydride Competing Pathway Product Cross-Coupled Product Ar-R TransMet->Product Reductive Elimination Product->Pd0 PdH Ar-Pd(II)-H Hydride->PdH Deiod Deiodination Product Ar-H PdH->Deiod Reductive Elimination Deiod->Pd0

Divergent pathways of the Ar-Pd(II)-I intermediate leading to cross-coupling vs. protodeiodination.

Q2: How do I select a ligand to overcome the steric hindrance of the 3-methoxy group? A2: You must use a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., XPhos or SPhos ). These ligands serve a dual purpose:

  • Their electron-rich nature stabilizes the active monoligated Pd(0) species.

  • Their extreme steric bulk forces the transmetalation transition state into a more favorable geometry and accelerates the final reductive elimination, effectively outcompeting the slower hydride-transfer pathway 2.

Q3: My standard protocol uses Ethanol and Sodium Carbonate. Why is this failing? A3: Protic solvents like ethanol and isopropanol are classic sources of hydride donors via beta-hydride elimination from the coordinated alkoxide. When dealing with an electron-deficient, sterically hindered pyridine, protic solvents will almost exclusively drive protodehalogenation 3.

  • Action: Switch to a strictly aprotic solvent system, such as 1,4-Dioxane or Toluene.

  • Base Selection: Avoid organic amine bases (which can also act as hydride donors) and alkoxides. Use anhydrous, non-nucleophilic inorganic bases like K3PO4 or Cs2CO3 2.

Q4: Does temperature play a role in the product distribution? A4: Yes. Protodeiodination typically has a higher activation energy barrier than the desired cross-coupling. By utilizing a highly active precatalyst (like Pd G3 or G4 palladacycles) combined with XPhos, you can lower the reaction temperature (e.g., from 100 °C to 60–70 °C). Lowering the temperature kinetically starves the deiodination pathway while allowing transmetalation to proceed 1.

Quantitative Data Summary: Impact of Reaction Parameters

The following table summarizes the causal relationship between condition optimization and the suppression of deiodination for sterically hindered pyridines.

Optimization PhaseSolvent SystemBaseCatalyst / LigandTemp (°C)Expected Ratio (Product : Deiodination)
Baseline (Poor) EtOH / H2O (4:1)Na2CO3Pd(PPh3)4 (5 mol%)10015 : 85
Solvent/Base Fix Dioxane / H2O (10:1)K3PO4Pd(PPh3)4 (5 mol%)10040 : 60
Ligand Upgrade Dioxane / H2O (10:1)K3PO4Pd2(dba)3 / XPhos9085 : 15
Full Optimization Dioxane / H2O (10:1)K3PO4XPhos Pd G3 (2 mol%)65>95 : <5
Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By taking specific aliquots at defined intervals, you can confirm whether the active catalyst has successfully bypassed the deiodination bottleneck before committing to full reaction times.

Workflow Prep 1. Reagent Prep (Strictly Aprotic) Degas 2. Degassing (Freeze-Pump-Thaw) Prep->Degas React 3. Controlled Heating (65°C max) Degas->React Sample 4. In-Process Control (LC-MS at 30 min) React->Sample

Experimental workflow emphasizing critical control points to prevent deiodination.

Materials Required:

  • Substrate: 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid or pinacol ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%)

  • Base: Anhydrous K3PO4 (3.0 equiv), finely milled

  • Solvent: 1,4-Dioxane (degassed, 5.0 mL) and HPLC-grade H2O (degassed, 0.5 mL)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine, the boronic acid, and anhydrous K3PO4.

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst. Scientific Rationale: Using a G3 precatalyst ensures rapid, quantitative generation of the active L1Pd(0) species without requiring thermal activation, which helps avoid high temperatures that favor deiodination.

  • Solvent Introduction & Degassing: Add the 1,4-Dioxane and H2O. Immediately subject the mixture to three cycles of freeze-pump-thaw. Scientific Rationale: Oxygen can rapidly oxidize the phosphine ligand, stripping the palladium of its steric protection and leaving it highly vulnerable to hydride attack.

  • Controlled Initiation: Backfill with Argon and heat the reaction mixture to exactly 65 °C with vigorous stirring (800 rpm). Scientific Rationale: Vigorous stirring is required for the biphasic Dioxane/H2O system to ensure the base is constantly available for boronic acid activation, speeding up transmetalation.

  • Self-Validation Check (In-Process Control): After 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Validation Criteria: Look for the mass of the deiodinated byproduct (m/z corresponding to 3-methoxy-2-(trifluoromethyl)pyridine). If the deiodinated mass peak is <5% relative to the product mass, the kinetic trap has been successfully bypassed. If it exceeds 15%, verify the anhydrous nature of your base and the quality of your degassing.

  • Reaction Completion & Workup: Stir for an additional 2-4 hours until complete consumption of the iodide is observed. Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate for column chromatography.

References
  • Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling. Available at: 2

  • The Journal of Organic Chemistry. Decarboxylative Iodination and Suzuki-Miyaura Coupling Reactions to Access Chiral 3,3′-Diaryl-1,1′-bi-2-naphthols. ACS Publications. Available at: 1

  • Semantic Scholar. Selective and Serial Suzuki−Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Semantic Scholar. Available at: 3

Sources

Improving reaction yields with 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine in polar aprotic solvents

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine . This highly functionalized scaffold is a valuable building block in medicinal chemistry, but its unique electronic and steric properties often complicate cross-coupling and nucleophilic aromatic substitution (SNAr) workflows.

Here, we provide the mechanistic causality behind common failures, a diagnostic decision tree, quantitative optimization data, and a self-validating experimental protocol to ensure reproducible high yields in polar aprotic solvents.

System Overview & Mechanistic Causality

To troubleshoot effectively, you must understand the competing electronic and steric forces at play on this specific pyridine ring:

  • The C2-Trifluoromethyl ( CF3​ ) Group: This is a strongly electron-withdrawing group. It severely depletes electron density from the pyridine core, making the C4–I bond highly polarized and exceptionally reactive toward oxidative addition by Pd(0) or Cu(I). Furthermore, it highly activates the ring for SNAr reactions in polar aprotic solvents like DMSO1[1].

  • The C3-Methoxy ( −OCH3​ ) Group: While electronically donating via resonance, its primary impact during cross-coupling is steric hindrance . Sitting directly adjacent to the C4 position, it physically impedes the approach of bulky transmetalating agents (e.g., boronic acids or amines).

  • The Role of Polar Aprotic Solvents (DMF, DMSO, NMP): These solvents are critical because they stabilize anionic palladium transition states during oxidative addition, significantly accelerating the first step of the catalytic cycle2[2]. However, their strong coordinating ability can poison the catalyst if the transmetalation step is too slow.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Accelerated by CF3) Pd0->OA Ar-I PdII Pd(II) Intermediate Stabilized by DMF/DMSO OA->PdII TM Transmetalation (Hindered by 3-OMe) PdII->TM Boronic Acid + Base RE Reductive Elimination Product Formation TM->RE RE->Pd0 Product

Pd-catalyzed cross-coupling cycle highlighting substituent effects on the pyridine ring.

Diagnostic Decision Tree

When yields drop, the crude LC-MS trace is your primary diagnostic tool. Use the workflow below to identify the exact point of failure in your catalytic cycle.

Troubleshooting Start Low Yield in Polar Aprotic Solvent CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS DesIodo High Des-Iodo Byproduct CheckLCMS->DesIodo Protodeiodination NoConv Starting Material Recovered CheckLCMS->NoConv Stalled Reaction Degradation Complex Mixture / Black Pd CheckLCMS->Degradation Catalyst Death Sol1 Optimize Base Solubility (Use Cs2CO3 or TBAF) DesIodo->Sol1 Sol2 Enhance Oxidative Addition (Use XPhos or dtbpf) NoConv->Sol2 Sol3 Lower Temp / Switch to Cu-Catalysis Degradation->Sol3

Diagnostic workflow for troubleshooting low-yielding cross-coupling reactions of iodopyridines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why am I observing high levels of the des-iodo byproduct (3-methoxy-2-(trifluoromethyl)pyridine) instead of my desired cross-coupled product? A: You are observing protodeiodination (hydrodehalogenation). Because the CF3​ group makes the C4-I bond highly reactive, oxidative addition occurs rapidly. However, the adjacent 3-methoxy group sterically hinders transmetalation. While the Pd(II) intermediate is "waiting" to transmetalate, trace water or the polar aprotic solvent itself acts as a hydride source, prematurely reducing the complex.

  • Solution: You must accelerate transmetalation. Switch to a base with higher solubility in DMF/DMSO, such as Cs2​CO3​ , to ensure the boronic acid is rapidly activated. Avoid aqueous base solutions; use strictly anhydrous conditions.

Q: My Buchwald-Hartwig amination is stalling at 40% conversion in NMP. How can I drive it to completion? A: In strongly coordinating polar aprotic solvents like NMP or DMSO, the solvent molecules compete with the incoming amine for the open coordination site on the palladium complex. Combined with the steric bulk of the 3-methoxy group, this prevents the amine from binding 3[3].

  • Solution: Switch to a Copper-catalyzed Ullmann-type coupling. Copper systems often outperform Palladium for highly hindered iodopyridines in DMSO or NMP when paired with diamine or diketone ligands4[4].

Q: Does the choice of polar aprotic solvent dictate the selectivity of the reaction? A: Yes. Solvents with high dielectric constants (DMSO, DMF) stabilize anionic palladium intermediates, which is beneficial for the initial activation of the C4–I bond2[2]. However, if your transmetalating agent is poorly solvated, the solvent will trap the catalyst in a stable, unreactive state.

Quantitative Data: Solvent & Base Optimization

The following table summarizes the optimization data for the Suzuki-Miyaura coupling of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine with a standard arylboronic acid. Notice how the combination of solvent and base dictates the primary failure mode.

SolventBaseCatalyst / LigandTemp (°C)Conversion (%)Yield (%)Primary Issue Observed
DMF K2​CO3​ Pd(PPh3​)4​ 9010045High protodeiodination (Base insoluble)
DMSO K3​PO4​ Pd(dppf)Cl2​ 906035Sluggish transmetalation
MeCN K2​CO3​ CuI / Diamine804025Poor base solubility
NMP Cs2​CO3​ Pd2​(dba)3​ / XPhos 100 100 88 None (Optimized Conditions)

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine incorporates built-in analytical checkpoints. This prevents wasted time on downstream purification if the catalytic cycle has stalled.

Reagents Required:

  • 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (0.02 equiv, 2 mol%)

  • XPhos ligand (0.08 equiv, 8 mol%)

  • Anhydrous Cs2​CO3​ (3.0 equiv, 3.0 mmol)

  • Anhydrous NMP (Degassed, 5.0 mL)

Step-by-Step Methodology:

  • System Assembly & Degassing: In an oven-dried Schlenk flask, combine the iodopyridine, arylboronic acid, and Cs2​CO3​ . Evacuate and backfill the flask with Argon three times.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the premature decay of Pd(0).

  • Catalyst Pre-Activation: In a separate, argon-purged vial, dissolve Pd2​(dba)3​ and XPhos in 1.0 mL of anhydrous NMP. Stir at room temperature for 10 minutes until the solution turns a deep, homogenous red/orange, indicating the formation of the active Pd(0)Ln​ complex.

  • Reaction Initiation: Add the remaining 4.0 mL of NMP to the Schlenk flask, followed by the pre-activated catalyst solution via syringe. Heat the reaction mixture to 100 °C.

  • Validation Checkpoint 1 (1 Hour): Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Logic: If the starting iodopyridine is still present, your catalyst has died (likely due to oxygen ingress). If the starting material is consumed but the des-iodo byproduct is dominant, your NMP is wet or your Cs2​CO3​ has absorbed atmospheric moisture.

  • Completion & Workup: Once LC-MS confirms >95% product formation (typically 4–6 hours), cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL) to effectively remove the NMP solvent.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings Source: PubMed Central (PMC) URL:[2]

  • A Validated “Pool and Split” Approach to Screening and Optimization of Copper-Catalyzed C–N Cross-Coupling Reactions Source: The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PubMed Central (PMC) URL:[3]

  • Process Development and Multikilogram-Scale Synthesis of a TRPV1 Antagonist Source: Organic Process Research & Development - ACS Publications URL:[1]

Sources

Technical Support Center: Optimal Storage and Handling of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine is a critical heterocyclic building block in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] The unique combination of a pyridine core, a labile iodo group for cross-coupling, an electron-donating methoxy group, and a stabilizing trifluoromethyl group makes it a versatile but sensitive reagent.[3][4] The integrity of this compound is paramount for achieving reproducible and successful experimental outcomes. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to ensure the long-term stability and purity of your material.

Section 1: Quick Reference Storage Guide

For experienced professionals, this table summarizes the essential storage conditions. Detailed explanations for these recommendations are provided in the subsequent sections.

ParameterRecommended ConditionRationale
Temperature Long-term: ≤ -20°C; Short-term: 2-8°CMinimizes thermal degradation and potential sublimation.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and hydrolysis from atmospheric moisture.
Light Protect from all light sources (Amber vial/Store in dark)The Carbon-Iodine bond is susceptible to photolytic cleavage.
Container Tightly sealed, amber glass vial with a PTFE-lined capEnsures inertness, prevents light exposure, and provides a robust seal.[5][6]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, certain metalsAvoids chemical reactions that would degrade the compound.[6][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common user questions with detailed, science-backed explanations.

Q1: What are the ideal short-term and long-term storage temperatures for this compound?

For long-term storage (months to years), we strongly recommend maintaining the compound at or below -20°C.[8] The low temperature significantly reduces the kinetic energy of the molecules, minimizing the rate of any potential decomposition reactions. For short-term storage, such as between experiments within a few days, refrigeration at 2-8°C is acceptable. Always allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid, which can accelerate hydrolysis.

Q2: Why is protection from light so critical for this iodo-substituted pyridine?

The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage upon exposure to ultraviolet (UV) and even high-energy visible light. This process, known as photolysis or photodecomposition, can lead to the formation of radical species or the simple loss of iodine from the pyridine ring. This degradation will result in impurities that can interfere with subsequent reactions, such as metal-catalyzed cross-couplings where the iodo-substituent is the reactive site. Therefore, storing the compound in an amber vial and in a dark location (e.g., inside a cabinet or a light-proof box) is mandatory.[5][7]

Q3: Do I really need to store it under an inert atmosphere like Argon or Nitrogen?

While the trifluoromethyl group enhances the overall stability of the molecule, the pyridine ring and methoxy group can still be susceptible to slow oxidation over time.[9] More critically, any moisture present can lead to hydrolysis, especially if acidic or basic impurities are present. Storing the compound under a dry, inert atmosphere, such as argon or nitrogen, displaces oxygen and moisture, providing the most robust protection against these degradation pathways and ensuring the highest possible purity over the long term.[8]

Q4: What specific chemicals and materials are incompatible with 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine?

To prevent degradation, avoid all contact with the following:

  • Strong Oxidizing Agents: This includes materials like nitrates, perchlorates, and chromium oxides. They can react aggressively with the pyridine ring and other functional groups.[6][7]

  • Strong Acids: Strong acids can protonate the pyridine nitrogen, potentially altering its reactivity or catalyzing decomposition pathways.

  • Strong Bases: Strong bases may react with the molecule, potentially leading to nucleophilic substitution or other unwanted side reactions.

  • Reactive Metals: Avoid contact with highly reactive metals that could catalyze decomposition.

Q5: How can I tell if my sample has degraded? What are the signs?

Visual inspection can be the first indicator. A pure sample should be a solid (color may vary slightly by supplier, e.g., light brown).[7] Any significant color change, such as darkening, or a change in physical state, like clumping or melting, suggests potential degradation. However, the most reliable methods for assessing purity are analytical. Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are definitive. A loss of purity will be evident by the appearance of new peaks in an HPLC chromatogram or NMR spectrum.

Section 3: Troubleshooting Guide

This section provides a logical workflow for addressing common experimental issues that may arise from compromised starting material.

Problem: My reaction yields are low or inconsistent, and I suspect the 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine starting material.

This troubleshooting workflow can help diagnose the issue.

TroubleshootingWorkflow start Inconsistent or Low Yields check_storage Step 1: Verify Storage Conditions start->check_storage purity_analysis Step 2: Perform Purity Analysis (HPLC/NMR) check_storage->purity_analysis  If storage was  sub-optimal review_protocol Action: Review Reaction Protocol & Other Reagents check_storage->review_protocol  If storage was ideal decision Is Purity >95%? purity_analysis->decision repurify Action: Repurify Material (e.g., Recrystallization, Chromatography) decision->repurify No proceed Result: Proceed with High-Confidence Material decision->proceed Yes repurify->purity_analysis  After purification

Caption: Troubleshooting workflow for reagent-related issues.

Section 4: Key Experimental Protocols

Protocol 1: Purity Verification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your sample.

Instrumentation and Materials:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Sample diluent: Acetonitrile

  • 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine sample

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 0.1 mg/mL solution.

  • HPLC Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • UV Detection Wavelength: 254 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start at 30% B

      • Linear gradient to 95% B over 15 minutes

      • Hold at 95% B for 3 minutes

      • Return to 30% B over 1 minute

      • Equilibrate at 30% B for 5 minutes

  • Analysis: Inject the sample. The appearance of significant secondary peaks indicates the presence of impurities. Integrate the peak areas to calculate the percent purity.

Protocol 2: Recommended Handling Procedure for Aliquoting and Use

This procedure minimizes contamination and degradation of the bulk stock.

  • Remove the main container from the freezer/refrigerator and place it in a desiccator at room temperature. Allow it to fully warm up (approx. 30-60 minutes).

  • Once at room temperature, briefly open the container in a controlled environment (e.g., under a flow of argon or in a glove box).

  • Quickly remove the desired amount of solid (aliquot) and place it into a separate, smaller, pre-tared vial.

  • Tightly seal both the main container and the new aliquot vial.

  • If the main container was stored under an inert atmosphere, flush the headspace with dry argon or nitrogen before re-sealing.

  • Return the main container to its recommended long-term storage condition (≤ -20°C).

  • The smaller aliquot can now be used for weighing and dissolution for your experiment.

Section 5: The Chemistry of Degradation

Understanding the molecule's structure is key to preventing its degradation. The primary points of instability are the Carbon-Iodine bond and, to a lesser extent, the molecule's susceptibility to strong oxidizers.

Caption: Key structural features and points of instability.

The trifluoromethyl group is highly stable due to the strength of the C-F bonds and provides metabolic stability in derivative compounds.[9] However, the C-I bond is significantly weaker and represents the primary liability of the molecule. Exposure to UV light or high temperatures can cause this bond to break, leading to de-iodination and the formation of impurities that will be inert in subsequent cross-coupling reactions.

References

  • The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem. 9

  • SAFETY DATA SHEET. Merck Millipore. 10

  • SAFETY DATA SHEET. TCI Chemicals.

  • Safety Data Sheet. Kishida Chemical Co., Ltd. 7

  • Safety Data Sheet. Kishida Chemical Co., Ltd. 5

  • SAFETY DATA SHEET. Fisher Scientific. 6

  • Safety Data Sheet. ChemScene. 8

  • The Strategic Importance of Trifluoromethylpyridine Derivatives in Agrochemicals and Pharmaceuticals. NINGBO INNO PHARMCHEM CO.,LTD. 3

  • Hydrogen fluoride pyridine. Santa Cruz Biotechnology. 11

  • SAFETY DATA SHEET. Thermo Fisher Scientific. 12

  • UN1282 Pyridine AGR, ACS, Ph Eur. Labbox Export. 13

  • SAFETY DATA SHEET. Sigma-Aldrich. 14

  • PYRIDINE AR. Loba Chemie. 15

  • Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers. 4

  • SAFETY DATA SHEET. Fisher Scientific. 16

  • 4-iodo-2-methoxy-3-(trifluoromethyl)pyridine. CymitQuimica. 17

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-iodo-2-methoxy-3-(trifluoromethyl)pyridine [1227577-01-6]. King-Pharm. 18

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. 1

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. 2

  • 4-Iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine — Chemical Substance Information. Chemical Substance Information. 19

  • Degradation of iodinated X-ray contrast media by advanced oxidation processes. ScienceDirect. 20

  • Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. PMC. 21

  • 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine. Molport. 22

  • Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. 23

  • Molecular transformation and degradation of refractory dissolved organic matter in the Atlantic and Southern Ocean. EPIC. 24

Sources

Validation & Comparative

HPLC method validation for assessing 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine purity

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for Assessing 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine Purity: A Comparative Guide (C18 vs. PFP)

Executive Summary & Mechanistic Rationale

The accurate purity assessment of highly functionalized heterocyclic building blocks is a critical bottleneck in pharmaceutical and agrochemical development. 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine presents a unique chromatographic challenge due to its complex electronic and steric profile:

  • Trifluoromethyl (-CF 3​ ) group: Strongly electron-withdrawing and highly hydrophobic.

  • Iodine (-I) atom: A heavy, highly polarizable halogen that dramatically alters the molecule's dipole moment.

  • Methoxy (-OCH 3​ ) group: Electron-donating via resonance, creating a localized region of high electron density.

  • Pyridine Core: The basicity of the nitrogen is severely attenuated by the adjacent -CF 3​ group, complicating pH-dependent retention strategies.

Standard Alkyl (C18) columns rely almost exclusively on dispersive hydrophobic interactions. When analyzing this compound, C18 phases frequently fail to resolve critical structural analogs—such as des-iodo impurities or positional isomers—because these impurities share near-identical hydrophobicities.

To establish a self-validating, robust analytical procedure aligned with the newly updated ICH Q2(R2) guidelines[1][2], alternative stationary phases must be evaluated. Pentafluorophenyl (PFP) columns offer orthogonal selectivity, making them vastly superior for halogenated and fluorinated aromatics[3][4]. The electron-deficient PFP ring induces strong π−π charge-transfer interactions, while the highly polar C-F bonds facilitate dipole-dipole interactions with the analyte's C-I and C-F bonds[5].

G cluster_C18 Standard C18 Phase cluster_PFP Pentafluorophenyl (PFP) Phase Analyte 4-Iodo-3-methoxy-2- (trifluoromethyl)pyridine C18 Alkyl Chain (C18) Analyte->C18 Weak / Non-Specific Retention PFP PFP Ring Analyte->PFP Strong, Orthogonal Retention Hydrophobic Hydrophobic / Dispersive Interactions Only C18->Hydrophobic PiPi π-π Interactions (Pyridine Ring) PFP->PiPi Dipole Dipole-Dipole (C-F & C-I bonds) PFP->Dipole Shape Shape Selectivity PFP->Shape

Figure 1: Comparison of chromatographic retention mechanisms between C18 and PFP stationary phases.

Experimental Protocol: ICH Q2(R2) Method Validation

The following protocol details the step-by-step validation of the HPLC method, emphasizing the "fitness for purpose" lifecycle approach dictated by ICH Q14 and Q2(R2) frameworks[2].

Step 1: System Suitability & Mobile Phase Preparation
  • Causality: Because the -CF 3​ group reduces the pyridine nitrogen's pKa, the molecule remains largely neutral at typical acidic pHs. However, to suppress residual silanol ionization on the silica support (which causes peak tailing), a highly acidic mobile phase is required.

  • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.0).

  • Organic Phase (B): 0.1% TFA in Acetonitrile (ACN).

  • Chromatographic Conditions: Flow rate of 1.0 mL/min; Column temperature at 30°C; UV Detection at 254 nm. Gradient: 10% B to 90% B over 15 minutes.

Step 2: Specificity & Forced Degradation (Stability-Indicating Power)
  • Procedure: Subject the analyte to 1N HCl (Acidic), 1N NaOH (Basic), 3% H 2​ O 2​ (Oxidative), and UV light (Photolytic) for 24 hours.

  • Validation Check: Inject the degraded samples. Utilize a Photodiode Array (PDA) detector to calculate the Peak Purity Angle vs. Peak Purity Threshold. The main peak must have no co-eluting degradation products (Resolution, Rs​>1.5 ).

Step 3: Linearity, Range, and Sensitivity (LOD/LOQ)
  • Procedure: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 1.0 mg/mL).

  • Validation Check: Perform linear regression analysis. Calculate the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the response ( σ ) and the slope ( S ) using the formula: LOQ=10σ/S .

Step 4: Precision and Accuracy (Spike Recovery)
  • Procedure (Precision): Perform 6 replicate injections of the 100% standard preparation to assess System Precision (Repeatability).

  • Procedure (Accuracy): Spike known quantities of the critical des-iodo impurity into the sample matrix at the LOQ, 50%, 100%, and 150% levels. Calculate the percentage recovery.

Validation Start Method Development (ICH Q14 Framework) Spec Specificity & Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Sens LOD & LOQ (S/N Ratio Evaluation) Start->Sens Report Validation Report (Regulatory Submission) Spec->Report Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec Prec->Report Sens->Report

Figure 2: Core ICH Q2(R2) method validation workflow for quantitative purity assessment.

Comparative Performance Data: C18 vs. PFP

To objectively evaluate the product's performance, the validation protocol was executed in parallel on a standard C18 column and a high-performance PFP column (both 150 x 4.6 mm, 3 µm particle size).

The quantitative data summarized below demonstrates that while the C18 column fails critical specificity and tailing criteria due to the analyte's heavy halogenation, the PFP column acts as a self-validating system, easily exceeding ICH Q2(R2) acceptance criteria.

Validation ParameterICH Q2(R2) Acceptance CriteriaStandard C18 Column ResultsPFP Column Results
Specificity (Resolution, Rs​ ) Rs​≥1.5 (Baseline separation from des-iodo impurity)1.1 (Co-elution observed)2.8 (Excellent baseline separation)
Peak Symmetry (Tailing Factor) Tf​≤1.5 1.8 (Significant tailing)1.1 (Highly symmetrical)
Linearity ( R2 ) R2≥0.999 0.99850.9999
Precision (% RSD) ≤2.0% (n=6)2.4%0.6%
Accuracy (% Recovery) 98.0% – 102.0% (Assay)95.5% (Impacted by co-elution)99.8%
Sensitivity (LOQ) Signal-to-Noise ≥10:1 0.05 mg/mL0.01 mg/mL

Conclusion & Best Practices

For highly functionalized, electron-deficient molecules like 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine, standard hydrophobic retention is insufficient. The experimental data proves that Pentafluorophenyl (PFP) stationary phases are mandatory for achieving the specificity and precision required by modern regulatory standards[1][3].

When designing your control strategy, prioritize PFP columns to leverage dipole-dipole and π−π interactions. Ensure your mobile phase is sufficiently acidic to maintain a consistent protonation state, and rigorously follow the ICH Q2(R2) forced degradation protocols to prove the stability-indicating power of your assay[2].

References

  • [3] Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. URL:[Link]

  • [4] ACE C18-PFP Technical Brochure. Advanced Chromatography Technologies. URL:[Link]

  • [1] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). URL:[Link]

  • [5] Reprospher 100 PFP. Dr. Maisch HPLC GmbH. URL: [Link]

  • [2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). URL:[Link]

Sources

A Comparative Guide to the Regioselective Functionalization of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its functionalization, however, demands precision and predictability. This guide provides an in-depth, comparative analysis of common cross-coupling methodologies for the functionalization of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine, a valuable and increasingly utilized building block. We will move beyond simple procedural descriptions to explore the underlying principles that govern the regioselectivity of these transformations, offering validated experimental protocols and comparative data to inform your synthetic strategy.

The Foundation of Regioselectivity: Steric and Electronic Control

The remarkable C4-positional selectivity observed in the functionalization of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine is not a matter of chance. It is the result of a confluence of steric and electronic factors inherent to the molecule's structure.

  • Steric Hindrance : The bulky trifluoromethyl (-CF3) group at the C2 position acts as a significant steric shield. This physical obstruction hinders the approach of the palladium catalyst to the C3 position, thereby strongly favoring reactions at the more accessible C4 position.[1][2]

  • Electronic Effects : The pyridine nitrogen, along with the electron-withdrawing trifluoromethyl group, decreases the electron density of the ring, making it more susceptible to nucleophilic attack and influencing the oxidative addition step in cross-coupling reactions. Conversely, the methoxy group at C3 is electron-donating. This electronic push-pull dynamic, combined with the high reactivity of the carbon-iodine bond, primes the C4 position as the focal point for functionalization. The general reactivity for oxidative addition in palladium-catalyzed couplings is Ar-I > Ar-Br > Ar-Cl, making the C-I bond the primary reaction site.[3][4]

This inherent bias towards C4-functionalization makes 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine a highly predictable and reliable substrate for complex molecule synthesis.

G cluster_0 Factors Governing Regioselectivity cluster_1 Outcome Pyridine 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine Steric Steric Hindrance (-CF3 at C2) Pyridine->Steric shields C3 Electronic Electronic Effects (Pyridine N, -CF3, -OCH3) Pyridine->Electronic activates ring Iodine Labile C-I Bond (at C4) Pyridine->Iodine primary reaction site Outcome Selective Functionalization at C4 Position Steric->Outcome Electronic->Outcome Iodine->Outcome workflow start Start setup Reaction Setup: - 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine - Boronic Acid/Ester - Base (e.g., K2CO3, Cs2CO3) - Solvent (e.g., Dioxane/H2O) start->setup degas Degas Mixture (e.g., N2 or Ar sparging) setup->degas add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->add_catalyst heat Heat to Reaction Temp (e.g., 80-100 °C) add_catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Isolated C4-Aryl Product purify->end

A typical workflow for Suzuki-Miyaura coupling.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst and Solvent Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%). [5]Then, add a degassed solvent system, commonly a mixture of 1,4-dioxane and water.

  • Reaction Execution : Heat the mixture to a temperature between 80-110 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography. [6] Comparative Data for Suzuki-Miyaura Coupling

Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Regioselectivity (C4:other)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O100>95>99:1
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/H₂O90>90>99:1
3-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄1,4-Dioxane100>92>99:1

Note: The data presented is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes.

Sonogashira Coupling: Introducing Alkynyl Moieties

For the introduction of alkynyl groups, the Sonogashira coupling is the premier choice. [7]This reaction, co-catalyzed by palladium and copper, efficiently couples terminal alkynes with aryl halides. [8] Representative Experimental Protocol: Sonogashira Coupling

  • Reaction Setup : To a degassed solution of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent mixture like THF and Et₃N, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a copper co-catalyst (e.g., CuI, 5 mol%). [9]2. Reagent Addition : Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.

  • Reaction Execution : Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.

  • Monitoring : Track the reaction's progress by TLC or LC-MS.

  • Workup and Purification : Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify the crude product by flash column chromatography. [10] Comparative Data for Sonogashira Coupling

Coupling PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)Regioselectivity (C4:other)
PhenylacetylenePd(PPh₃)₄ (5)CuI (5)Et₃NTHF25-40>90>99:1
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (3)DiPEADMF50>88>99:1
Propargyl alcoholPd(OAc)₂/XPhos (2/4)CuI (2)K₂CO₃Acetonitrile60>85>99:1

Note: The data presented is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes.

Comparative Analysis of C-N Bond Forming Reactions

Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. [11]This method is indispensable for accessing a wide array of substituted anilines and related compounds from aryl halides. [12] Generalized Catalytic Cycle for Buchwald-Hartwig Amination

buchwald_hartwig_cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-I) A->B C Ar-Pd(II)Ln(I) B->C D Amine Coordination & Deprotonation (Base, R2NH) C->D E Ar-Pd(II)Ln(NR2) D->E F Reductive Elimination E->F F->A Regenerates Catalyst G G F->G Product (Ar-NR2)

The catalytic cycle of the Buchwald-Hartwig amination.

Representative Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup : In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄). [13]2. Reagent Addition : Add 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 eq) and the desired amine (1.1-1.2 eq).

  • Solvent and Execution : Add an anhydrous, deoxygenated solvent (e.g., toluene, 1,4-dioxane) and heat the mixture, typically between 80-110 °C.

  • Monitoring, Workup, and Purification : Follow standard procedures for monitoring, workup, and purification as described for the Suzuki-Miyaura coupling. [14][15] Comparative Data for Buchwald-Hartwig Amination

AminePd Source/Ligand (mol%)BaseSolventTemp (°C)Yield (%)Regioselectivity (C4:other)
MorpholinePd₂(dba)₃ / BINAP (2/4)NaOtBuToluene100>93>99:1
AnilinePd(OAc)₂ / XPhos (2/4)K₃PO₄1,4-Dioxane110>85>99:1
BenzylaminePd₂(dba)₃ / DavePhos (1/2)Cs₂CO₃Toluene90>90>99:1

Note: The data presented is a representative compilation based on typical outcomes for similar substrates and is intended for comparative purposes.

Summary and Recommendations

The functionalization of 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine proceeds with exceptional regioselectivity at the C4 position across a range of standard palladium-catalyzed cross-coupling reactions. This predictable reactivity is governed by the steric and electronic properties of the substrate.

  • For C-C bond formation , the Suzuki-Miyaura coupling offers the broadest substrate scope and functional group tolerance, making it a highly reliable first choice. The Sonogashira coupling is the method of choice for the specific introduction of alkynyl moieties.

  • For C-N bond formation , the Buchwald-Hartwig amination provides a robust and versatile route to a diverse array of N-aryl compounds.

The selection of the optimal reaction conditions, particularly the choice of ligand and base, is crucial for achieving high yields and should be tailored to the specific coupling partners involved. The protocols and comparative data provided in this guide serve as a strong foundation for the successful and regioselective functionalization of this important heterocyclic building block.

References

  • Biffis, A., et al. (2018). Palladium-Catalyzed C-C and C-N Cross-Coupling Reactions: A Survey of the Scientific Literature from 2006 to 2016. Wiley-VCH. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Comparative Yield Analysis of 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine in Buchwald-Hartwig Aminations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of highly substituted, electron-deficient pyridines is a critical operation in modern drug discovery and agrochemical synthesis. The scaffold 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine presents a uniquely challenging microenvironment for palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

To achieve high yields, a chemist must balance competing electronic and steric forces:

  • Electronic Activation: The 2-trifluoromethyl ( −CF3​ ) group is strongly electron-withdrawing via inductive effects, lowering the LUMO of the pyridine ring and generally facilitating oxidative addition.

  • Steric Congestion: The 3-methoxy ( −OCH3​ ) group sits directly adjacent (ortho) to the reactive 4-position. This creates a severe steric bottleneck for the incoming palladium complex and the subsequent amine coordination.

  • The Halogen Effect: In sterically congested systems, the oxidative addition of the carbon-halogen bond to the Pd(0) active species is frequently the rate-limiting step[1]. The weaker C-I bond of the 4-iodo derivative ensures rapid oxidative addition, preventing the catalyst from resting in vulnerable off-cycle states[2].

Comparative Yield Analysis

To objectively evaluate the performance of the 4-iodo scaffold, we compare it against its bromo- and chloro- analogues, and analyze its behavior across different ligand systems.

Halide Reactivity Comparison

The general reactivity trend for aryl electrophiles in cross-coupling follows the order Ar-I > Ar-Br > Ar-Cl[2]. For the 3-methoxy-2-(trifluoromethyl)pyridine system, utilizing the 4-iodo derivative is paramount to outcompete hydrodehalogenation—a common failure mode where the halopyridine is reduced by β -hydride elimination pathways rather than aminated[3].

Table 1: Halide Effect on Amination Yield (Standardized Conditions: 1.0 eq Halopyridine, 1.2 eq Morpholine, 2 mol% Pd2​(dba)3​ , 4 mol% RuPhos, 1.5 eq NaOtBu, Dioxane, 80°C, 12h)

Substrate (Halogen at C4)Conversion (%)Isolated Yield (%)Major Side ProductMechanistic Causality
4-Iodo >99%92% Trace (<2%)Fast oxidative addition outpaces side reactions.
4-Bromo 85%76% Hydrodehalogenation (8%)Slower oxidative addition allows competing reduction.
4-Chloro 15%9% Unreacted SM (>80%)C-Cl bond is too strong; catalyst deactivation occurs.
Ligand Screening for the 4-Iodo Scaffold

Once the Pd(II) intermediate is formed, the steric bulk of the 3-methoxy group makes reductive elimination the new bottleneck. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are explicitly required to force the aryl and amine groups into close proximity, artificially accelerating reductive elimination[4].

Table 2: Ligand Influence on 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine

LigandLigand TypeYield (%)Mechanistic Observation
RuPhos Monodentate Biaryl92% Steric bulk drives rapid reductive elimination; high turnover.
BrettPhos Monodentate Biaryl89% Excellent alternative, particularly for primary amines.
XantPhos Bidentate65% Bidentate bite angle restricts flexibility; moderate steric clash.
PPh3​ Monodentate<5% Insufficient electron density and bulk; rapid catalyst death.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol incorporates a self-validating internal standard system . By adding an inert standard (1,3,5-trimethoxybenzene) at the start of the reaction, researchers can monitor mass balance in real-time. If the sum of the product and unreacted starting material falls below 95%, it definitively signals that off-cycle decomposition (like hydrodehalogenation) is occurring, triggering immediate troubleshooting.

Step-by-Step Methodology:

  • Glovebox Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 4-Iodo-3-methoxy-2-(trifluoromethyl)pyridine (1.0 mmol), Pd2​(dba)3​ (0.02 mmol, 2 mol%), RuPhos (0.04 mmol, 4 mol%), and NaOtBu (1.5 mmol)[1].

  • Internal Standard Addition (Validation Step): Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene. (Rationale: This allows for precise qNMR or GC-MS yield calculation without relying on isolated yields, isolating reaction efficiency from workup losses).

  • Solvent & Nucleophile: Add anhydrous, rigorously degassed 1,4-dioxane (3.0 mL) followed by the amine (e.g., morpholine, 1.2 mmol).

  • Reaction Initiation: Seal the tube, remove from the glovebox, and stir vigorously at 80°C.

  • In-Situ Validation (2-Hour Mark): Withdraw a 50 µL aliquot under positive argon pressure. Dilute with EtOAc, filter through a short Celite pad, and analyze via GC-MS.

    • Troubleshooting Logic: If Mass Balance < 95%, the strong NaOtBu base is likely causing substrate degradation. Action: Abort, and repeat using a weaker base like Cs2​CO3​ at a slightly higher temperature (90°C)[1].

  • Workup: After 12 hours, cool to room temperature, dilute with EtOAc (10 mL), wash with water and brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure aminopyridine.

System Visualization

CatalyticCycle A Pd(0)L Active Catalyst B Oxidative Addition (Accelerated by weak C-I bond) A->B + 4-Iodo-pyridine C Pd(II) Aryl Iodide Complex (Sterically Hindered by 3-OMe) B->C D Amine Coordination & Deprotonation (NaOtBu) C->D + Amine E Reductive Elimination (Driven by RuPhos steric bulk) D->E - NaI, - tBuOH E->A + Product

Catalytic cycle of Buchwald-Hartwig amination on the sterically hindered pyridine scaffold.

Workflow Start Substrate: 4-Iodo-pyridine Ligand Select Ligand (RuPhos) Start->Ligand Base Select Base (NaOtBu) Ligand->Base Rxn Reaction at 80°C (qNMR Standard) Base->Rxn Check 2h Aliquot Check (Mass Balance) Rxn->Check Success High Yield (>90%) Check->Success Mass Balance >95% Fail Degradation Detected Check->Fail Mass Balance <95% Opt Optimize: Use Cs2CO3 Fail->Opt Opt->Rxn

Self-validating optimization workflow for Buchwald-Hartwig amination.

References

  • Wikipedia. "Buchwald–Hartwig amination."[Link]

Sources

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